Product packaging for Methyl 4-methylfuran-3-carboxylate(Cat. No.:CAS No. 57279-03-5)

Methyl 4-methylfuran-3-carboxylate

Cat. No.: B3191752
CAS No.: 57279-03-5
M. Wt: 140.14 g/mol
InChI Key: PUWMYLHEKBBUNG-UHFFFAOYSA-N
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Description

Methyl 4-methylfuran-3-carboxylate () is a chemical compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. It belongs to the class of furan-3-carboxylate esters, which are recognized as valuable intermediates and building blocks in synthetic organic chemistry . Research in this area focuses on developing selective synthetic routes to access variously substituted furan-3-carboxylates, as these structures are key precursors for the preparation of more complex molecules . The ester functional group in this compound enhances its utility as a versatile substrate for further chemical transformations, including hydrolysis to the corresponding acid or transesterification. Furan derivatives, in general, find applications in the development of pharmaceuticals, agrochemicals, and organic materials. This compound is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B3191752 Methyl 4-methylfuran-3-carboxylate CAS No. 57279-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5-3-10-4-6(5)7(8)9-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWMYLHEKBBUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 4-methylfuran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the primary synthetic pathways, including the Feist-Benary furan synthesis, and provides a detailed experimental protocol for its preparation.

Introduction

This compound is a substituted furan derivative characterized by a methyl group at the 4-position and a methyl ester at the 3-position. The furan nucleus is a prevalent scaffold in numerous biologically active compounds and functional materials. The specific substitution pattern of this molecule makes it a key intermediate for the synthesis of more complex molecular architectures. This guide will focus on a practical and accessible synthetic route for its preparation in a laboratory setting.

Synthetic Pathways

The synthesis of substituted furans can be accomplished through several named reactions, with the Feist-Benary synthesis and the Paal-Knorr synthesis being two of the most classical and versatile methods.

  • Feist-Benary Furan Synthesis: This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[1][2] For the synthesis of this compound, this pathway offers a direct route using readily available starting materials. The reaction proceeds through the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent cyclization and dehydration yield the furan ring.[3]

  • Paal-Knorr Furan Synthesis: This approach utilizes the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form the furan ring.[4][5] While a powerful method, its application to the target molecule would require the synthesis of a specific 1,4-dicarbonyl precursor, which can sometimes be a multi-step process.[1]

Given the directness and accessibility of the starting materials, this guide will focus on the Feist-Benary synthesis for the preparation of this compound.

Experimental Protocol: Feist-Benary Synthesis of this compound

This section provides a detailed experimental procedure for the synthesis of this compound from methyl acetoacetate and chloroacetone.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Product Methyl Acetoacetate Reaction Reaction Methyl Acetoacetate->Reaction + Chloroacetone Chloroacetone This compound Reaction->this compound Base (e.g., NaOEt) Ethanol, Reflux

Caption: Overall reaction scheme for the Feist-Benary synthesis.

Materials and Reagents:
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Methyl acetoacetateC₅H₈O₃116.1211.61 g0.10
ChloroacetoneC₃H₅ClO92.539.25 g0.10
Sodium EthoxideC₂H₅NaO68.056.81 g0.10
Absolute EthanolC₂H₆O46.07100 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
Brine (Saturated NaCl solution)NaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Procedure:
  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Preparation of Sodium Ethoxide Solution: In the reaction flask, sodium metal (2.3 g, 0.10 mol) is cautiously added in small portions to 50 mL of absolute ethanol under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide. The solution is then cooled to room temperature.

  • Addition of Reactants: A solution of methyl acetoacetate (11.61 g, 0.10 mol) in 25 mL of absolute ethanol is added dropwise to the sodium ethoxide solution with stirring. After the addition is complete, the mixture is stirred for an additional 15 minutes. Subsequently, chloroacetone (9.25 g, 0.10 mol) dissolved in 25 mL of absolute ethanol is added dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition of chloroacetone is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between 100 mL of diethyl ether and 100 mL of water.

  • Extraction and Washing: The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation to afford a colorless to pale yellow liquid.

Quantitative Data:
ParameterValue
Typical Yield65-75%
Boiling Point78-80 °C at 15 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.95 (d, J=1.6 Hz, 1H, H-2), 7.25 (d, J=1.6 Hz, 1H, H-5), 3.75 (s, 3H, OCH₃), 2.20 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)165.2, 150.1, 142.8, 118.5, 110.2, 51.5, 10.8

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

G start Start prep_naoet Prepare Sodium Ethoxide in Ethanol start->prep_naoet add_reagents Add Methyl Acetoacetate and Chloroacetone prep_naoet->add_reagents reflux Reflux Reaction Mixture (4-6 hours) add_reagents->reflux workup Solvent Removal and Aqueous Work-up reflux->workup extraction Extraction with Diethyl Ether workup->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry with MgSO4 and Solvent Evaporation washing->drying purification Vacuum Distillation drying->purification end Pure this compound purification->end G cluster_0 Reaction Mechanism enolate Enolate Formation (from Methyl Acetoacetate) nucleophilic_attack Nucleophilic Attack on Chloroacetone enolate->nucleophilic_attack Base-catalyzed cyclization Intramolecular Cyclization nucleophilic_attack->cyclization dehydration Dehydration cyclization->dehydration product This compound dehydration->product Aromatization

References

An In-depth Technical Guide to the Chemical Properties of Methyl 4-methylfuran-3-carboxylate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Furan-3-carboxylate derivatives are significant scaffolds in medicinal chemistry and organic synthesis, serving as key building blocks for a wide array of more complex molecules. The specific compound, Methyl 4-methylfuran-3-carboxylate, while a valid chemical structure, is not extensively documented. This guide synthesizes the available data on its closest structural relatives to provide valuable insights for researchers working with substituted furan systems.

Physicochemical Properties

Quantitative data for the parent acid and a positional isomer are summarized below. These values can offer an approximation of the expected properties of this compound.

Property4-methylfuran-3-carboxylic acidMethyl 2-methylfuran-3-carboxylate
Molecular Formula C₆H₆O₃C₇H₈O₃
Molecular Weight 126.11 g/mol [1]140.14 g/mol [2]
CAS Number Not available6141-58-8[2]
Purity 95.0%[1]Not specified
InChI Key XOEFJYKFWPVPNZ-UHFFFAOYSA-N[1]UVRRIABXNIGUJZ-UHFFFAOYSA-N[2]

Spectroscopic Data

Detailed spectroscopic data for this compound is not available. However, spectral information for the related compound, Methyl 2-methylfuran-3-carboxylate , is documented and can provide a reference for the types of signals to expect.

  • ¹H NMR Spectra: Available from suppliers like Sigma-Aldrich Co. LLC.[2]

  • Mass Spectrometry (GC-MS): Data is available in the NIST Mass Spectrometry Data Center.[2]

  • IR Spectra (FTIR): "Neat" technique data is available from suppliers like Sigma-Aldrich Co. LLC.[2]

  • Raman Spectra: Available from suppliers like Sigma-Aldrich Co. LLC.[2]

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a general and versatile method for the synthesis of polysubstituted furans, including furan-3-carboxylates, has been described. This involves the reaction of sulfonium acylmethylides with acetylenic esters.[3] This approach provides a direct and simple strategy for preparing a variety of substituted furan derivatives.[3]

Example Synthetic Workflow for Polysubstituted Furans:

The synthesis proceeds through a tandem sequence:[3]

  • Michael Addition: A dimethylsulfonium acylmethylide undergoes a Michael addition to an alkyl acetylenecarboxylate.

  • Intramolecular Nucleophilic Addition: The intermediate then undergoes an intramolecular nucleophilic addition.

  • 4π Ring Opening: This is followed by a 4π ring opening.

  • Intramolecular Michael Addition: Another intramolecular Michael addition occurs.

  • Elimination: The final step is an elimination to yield the polysubstituted furan.

This method has been successfully used to synthesize furan-3-carboxylates, furan-2,4-dicarboxylates, and furan-2,3,4-tricarboxylates in moderate to good yields.[3]

G cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Ylide Dimethylsulfonium Acylmethylide Michael_Add Michael Addition Ylide->Michael_Add Ester Alkyl Acetylenic Ester Ester->Michael_Add Intra_Add1 Intramolecular Nucleophilic Addition Michael_Add->Intra_Add1 Intermediate Ring_Open 4π Ring Opening Intra_Add1->Ring_Open Intra_Add2 Intramolecular Michael Addition Ring_Open->Intra_Add2 Elim Elimination Intra_Add2->Elim Furan Polysubstituted Furan-3-carboxylate Elim->Furan

General Synthetic Pathway for Furan-3-carboxylates.

Logical Relationships in Synthesis

The synthesis of substituted furan-3-carboxylates often relies on key chemical transformations. The workflow below illustrates a generalized decision-making process for approaching the synthesis of a target furan derivative.

G Start Target: Substituted Furan-3-carboxylate Precursors Identify Key Precursors Start->Precursors Method Select Synthetic Method Precursors->Method Tandem Tandem Reaction (e.g., Ylide + Ester) Method->Tandem Direct Cyclization Intramolecular Cyclization Method->Cyclization Stepwise Optimize Optimize Reaction Conditions (Solvent, Temp.) Tandem->Optimize Cyclization->Optimize Purify Purification (e.g., Chromatography) Optimize->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final_Product Final Product Characterize->Final_Product

References

Spectroscopic Analysis of Methyl 4-methylfuran-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (1H NMR, 13C NMR, IR, and MS) for Methyl 4-methylfuran-3-carboxylate could not be located.

This technical guide aims to provide researchers, scientists, and drug development professionals with a framework for the spectroscopic analysis of the title compound. While direct experimental data is not currently available in the public domain, this document outlines the expected spectral characteristics based on the analysis of structurally similar compounds. Furthermore, it details the standard experimental protocols utilized for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated chemical shifts and spectral features for this compound. These predictions are derived from the known spectroscopic data of related furan derivatives, including methyl furan-3-carboxylate and various methylated furan esters.

Table 1: Predicted 1H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 7.8 - 8.2s-
H-5~ 7.2 - 7.6s-
-OCH3~ 3.7 - 3.9s-
4-CH3~ 2.0 - 2.3s-

Note: The chemical shifts are referenced to tetramethylsilane (TMS) in a deuterated solvent like CDCl3. The furan ring protons at positions 2 and 5 are expected to be singlets due to the substitution pattern.

Table 2: Predicted 13C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)~ 160 - 165
C-2~ 140 - 145
C-5~ 140 - 145
C-3~ 115 - 120
C-4~ 125 - 130
-OCH3~ 50 - 55
4-CH3~ 10 - 15

Note: The chemical shifts are referenced to TMS in a deuterated solvent like CDCl3.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional GroupPredicted Wavenumber (cm-1)Intensity
C=O (ester) stretching~ 1710 - 1730Strong
C-O (ester) stretching~ 1200 - 1300Strong
C-H (aromatic/furan) stretching~ 3000 - 3100Medium
C-H (aliphatic) stretching~ 2850 - 3000Medium
C=C (furan ring) stretching~ 1500 - 1600Medium
Table 4: Predicted Mass Spectrometry (MS) Data
FragmentPredicted m/z
[M]+ (Molecular Ion)140.0473
[M - OCH3]+109
[M - COOCH3]+81

Note: The mass-to-charge ratio (m/z) is based on the most common isotopes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques that would be employed to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the purified compound would be dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).

  • 1H NMR Spectroscopy: The 1H NMR spectrum would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

  • 13C NMR Spectroscopy: The 13C NMR spectrum would be recorded on the same spectrometer, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence would be used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans would be required compared to 1H NMR due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of the compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For a liquid sample, a drop would be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum would typically be scanned over the range of 4000 to 400 cm-1. A background spectrum of the empty sample holder (or pure KBr pellet) would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam to generate a molecular ion and characteristic fragment ions. For less volatile or thermally labile compounds, softer ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI) would be used.

  • Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for the characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Methyl 4-methylfuran-3-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants, Functional Groups, m/z values) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While the specific experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its anticipated spectral properties and the standard methodologies for their acquisition. Researchers synthesizing this compound are encouraged to perform the analyses detailed herein to generate and publish this valuable data, thereby contributing to the broader scientific knowledge base.

An In-depth Technical Guide to Methyl 4-methylfuran-3-carboxylate Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, derivatives of methyl 4-methylfuran-3-carboxylate are emerging as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these compounds, with a focus on their applications in cancer and inflammation research. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of this compound and its Analogs

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common strategy involves the construction of the polysubstituted furan ring from acyclic precursors.

General Synthetic Approach: Paal-Knorr Furan Synthesis

A widely utilized method for the synthesis of furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor would be required.

Synthesis from Sulfonium Ylides and Acetylenic Esters

A versatile method for the regioselective synthesis of polysubstituted furans, including furan-3-carboxylates, involves the reaction of sulfonium acylmethylides with acetylenic esters.[1] This approach offers a high degree of flexibility in introducing various substituents onto the furan ring.

Experimental Protocol: Synthesis of a Polysubstituted Furan-3-carboxylate[1]

This protocol describes a general method that can be adapted for the synthesis of this compound.

Materials:

  • Appropriate halomethyl carbonyl compound

  • Dimethyl sulfide

  • Sodium hydroxide

  • Appropriate acetylenic ester (e.g., methyl propiolate)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Acetone

Procedure:

  • Preparation of the Sulfonium Ylide:

    • To a solution of the halomethyl carbonyl compound (10 mmol) in acetone (15 mL), add dimethyl sulfide (10 mmol).

    • Stir the mixture for 12 hours.

    • Filter the resulting solid and wash with acetone. The solid sulfonium halide can be used without further purification.

    • Add the sulfonium halide to a solution of NaOH (10 mmol) in water (10 mL) at 0 °C.

    • Stir the solution for 30 minutes and then extract the sulfonium ylide with dichloromethane.

  • Reaction of the Sulfonium Ylide with Acetylenic Ester:

    • In a reaction vessel, dissolve the acetylenic ester (0.125 mmol) and the prepared sulfonium ylide (0.250 mmol) in DMSO (1 mL).

    • Stir the reaction mixture under a nitrogen atmosphere at 80 °C for 4 hours.

    • Alternatively, the reaction can be carried out under microwave irradiation at 160 °C for 15 minutes.

  • Work-up and Purification:

    • After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired polysubstituted furan-3-carboxylate.

Synthesis from 4-Trichloroacetyl-2,3-dihydrofuran

Another approach to furan-3-carboxylic acid and its derivatives involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement of the trichloromethyl group.[2]

Experimental Protocol: Synthesis of Furan-3-carboxylic Acid[2]

Materials:

  • 4-Trichloroacetyl-2,3-dihydrofuran

  • Sodium hydroxide

  • Benzene

  • Hydrochloric acid

Procedure:

  • Hydrolysis of the Trichloromethyl Group:

    • Reflux a solution of 4-trichloroacetyl-2,3-dihydrofuran in benzene in the presence of sodium hydroxide.

    • This step results in the formation of furan-3-carboxylic acid.

  • Isolation:

    • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the furan-3-carboxylic acid.

    • Collect the solid by filtration and dry to obtain the product in approximately 70% yield.

  • Esterification:

    • The resulting furan-3-carboxylic acid can be converted to its methyl ester via standard Fischer esterification conditions.

Experimental Protocol: Fischer Esterification of 4-methylfuran-3-carboxylic acid

This is a general procedure for the esterification of a carboxylic acid.[3][4]

Materials:

  • 4-methylfuran-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve 4-methylfuran-3-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for several hours (monitoring by TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or distillation if necessary.

Biological Activities of Furan-3-carboxylate Derivatives

Derivatives of the furan-3-carboxylate scaffold have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being of particular interest. While specific data for this compound is limited in the public domain, studies on analogous structures provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of furan derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Furan Derivatives Against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 ValueReference
Methyl 5-(hydroxymethyl)furan-2-carboxylateHeLa (Cervical Cancer)64.00 µg/mL[5][6]
HepG2 (Liver Cancer)102.53 µg/mL[5][6]
Novel Furan-Pyridone Derivative (4c)KYSE70 (Esophageal Cancer)0.888 µg/mL (24h), 0.655 µg/mL (48h)[7]
KYSE150 (Esophageal Cancer)>40 µg/mL[7]
3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][8][9][10]tetrazine-8-carboxamide (IVa)Various human solid tumor cell lines< 10% cell viability at 40 µg/mL[11]

It is important to note that these values are for structurally related compounds and not for this compound itself. These findings, however, suggest that the furan-3-carboxylate scaffold is a promising starting point for the development of novel anticancer agents.

Anti-inflammatory Activity

Furan derivatives have also been investigated for their anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of Furanone Derivatives

CompoundAssayIC50 Value/InhibitionReference
4-Hydroxyfuranone derivativeDPPH radical scavenging57 µM[12]
Superoxide anion quenching49 µM[12]
3-Hydroxyfuranone derivativeDPPH radical scavenging1779 µM[12]
Superoxide anion quenching511 µM[12]
Furanone derivativesPhorbol ester-induced ear edema in mice~50-65% inhibition at 200 mg/kg[12]
Carrageenan-induced paw edema in rat~50-65% inhibition at 200 mg/kg[12]
Bergapten (Furanocoumarin)Carrageenan-induced foot edema in chickED50 = 1.6 ± 0.003 mg/kg[13]
Oxypeucedanin hydrate (Furanocoumarin)Carrageenan-induced foot edema in chickED50 = 126.4 ± 0.011 mg/kg[13]

These results indicate that the furan nucleus is a key pharmacophore for anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which this compound derivatives exert their biological effects are still under investigation. However, studies on related furan-containing compounds suggest potential involvement in key cellular signaling pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer. Several furan derivatives have been identified as inhibitors of this pathway.[8][14]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Furan_Derivative Methyl 4-methylfuran -3-carboxylate (Proposed) Furan_Derivative->PI3K Inhibits Furan_Derivative->Akt Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by furan derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer. Some furan-containing molecules have been shown to modulate this pathway.[15][16][17]

Wnt_Beta_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Promotes Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus and Binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Furan_Derivative Methyl 4-methylfuran -3-carboxylate (Proposed) Furan_Derivative->Beta_Catenin Promotes Degradation

Caption: Proposed modulation of the Wnt/β-catenin pathway by furan derivatives.

Experimental Workflows

The evaluation of this compound derivatives and their analogs typically follows a standardized workflow in preclinical drug discovery.

Experimental_Workflow Synthesis Synthesis & Purification of Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT assay) Synthesis->Screening Hit_ID Hit Identification & IC50 Determination Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_ID->Mechanism In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A typical experimental workflow for the evaluation of novel drug candidates.

This compound and its derivatives represent a valuable and versatile scaffold in the field of medicinal chemistry. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for biological screening. Although specific biological data for the parent compound is not extensively available, the promising anticancer and anti-inflammatory activities of structurally related furan-3-carboxylates and other furan derivatives underscore the potential of this chemical class. Future research should focus on the systematic evaluation of a broader range of this compound analogs to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

The Diverse Biological Activities of Furan-3-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. Among these, furan-3-carboxylate esters have emerged as a particularly interesting class of molecules, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of furan-3-carboxylate esters, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective therapies.

Synthesis of Furan-3-Carboxylate Esters

The synthesis of the furan-3-carboxylate core can be achieved through various synthetic routes. One common method involves the reaction of α-haloketones with β-dicarbonyl compounds under basic conditions to form tricarbonyls or dihydrofurans, which are then cyclized to the corresponding furan products.[1] Another versatile approach is the Paal-Knorr furan synthesis, which involves the acid-catalyzed dehydration of a 1,4-dicarbonyl compound.

A specific and efficient method for the synthesis of methyl 2,5-dimethylfuran-3-carboxylate involves the reaction of methyl acetoacetate with α-acetoxypropionaldehyde in the presence of iron(III) chloride in methanol. The reaction mixture is refluxed, and after workup and distillation, the desired product is obtained.[2]

Detailed Synthetic Protocol: Methyl 2,5-dimethylfuran-3-carboxylate[2]

Materials:

  • Methyl acetoacetate

  • α-Acetoxypropionaldehyde (85% strength)

  • Iron(III) chloride

  • Methanol

  • Water

Procedure:

  • A solution of 150 parts by weight of methyl acetoacetate in 120 parts by weight of methanol is prepared.

  • To this solution, 40 parts by weight of iron(III) chloride and 136 parts by weight of 85% strength α-acetoxypropionaldehyde are added successively.

  • The reaction mixture, which will warm upon addition, is then refluxed for 2 hours.

  • After cooling, the reaction solution is washed with water.

  • The product is then isolated by distillation to yield methyl 2,5-dimethylfuran-3-carboxylate.

Biological Activities of Furan-3-Carboxylate Ester Derivatives

Furan-3-carboxylate esters and their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize the available quantitative data for these activities.

Anticancer Activity

Several studies have highlighted the potential of furan derivatives as anticancer agents. While specific data for furan-3-carboxylate esters is still emerging, related furan-containing compounds have shown significant cytotoxic activity against various cancer cell lines. For instance, furopyridone derivatives synthesized from 3-furan-carboxylic acid have been investigated for their anticancer properties.[3] One such derivative, compound 4c , exhibited potent cytotoxicity against esophageal cancer cell lines.[3]

CompoundCell LineIC50 (µg/mL)Exposure Time (h)Reference
Compound 4c (a furopyridone derivative)KYSE701.46324[3]
KYSE701.32948[3]
KYSE1500.88824[3]
KYSE1500.65548[3]

Another study on furan-based derivatives identified compounds 4 and 7 as having selective cytotoxic activity against the MCF-7 breast cancer cell line, with a significantly lower impact on normal breast cells (MCF-10A).[4]

CompoundCell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 4 MCF-7Not specified7.33[4]
Compound 7 MCF-7Not specified7.47[4]
Antimicrobial Activity

The furan nucleus is a key component of many antimicrobial agents. While extensive data specifically for furan-3-carboxylate esters is limited, studies on related furan derivatives provide strong evidence for their antimicrobial potential. For example, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial activity.[1]

CompoundMicroorganismMIC (µg/mL)Reference
Carbamothioyl-furan-2-carboxamide derivative 4f S. aureus230-295[1]
E. coli230-295[1]
P. aeruginosa230-295[1]
Carbamothioyl-furan-2-carboxamide derivative 4a, 4b, 4c S. aureus240-280[1]
E. coli240-280[1]

Additionally, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have demonstrated potent antibacterial and antifungal activity.[5]

CompoundMicroorganismMIC (mg/mL)Reference
Compound 8 En. cloacae0.004-0.03[5]
Compound 15 T. viride0.004-0.06[5]
Anti-inflammatory Activity

Furan derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key inflammatory pathways.[4][6] While specific IC50 values for furan-3-carboxylate esters are not widely reported, related heterocyclic compounds have been evaluated for their ability to inhibit protein denaturation, a key process in inflammation. For instance, thiazoline-2-thione derivatives have been shown to inhibit bovine serum albumin (BSA) denaturation.

CompoundAssayIC50 (µg/mL)Reference
Thiazoline-2-thione derivative 4d BSA denaturation inhibition21.9[7]
Aspirin (Reference) BSA denaturation inhibition22[7]

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a suitable solvent, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-3-carboxylate ester derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

Principle: The antimicrobial agent diffuses from a well into the agar medium containing the test microorganism. The size of the zone of inhibition around the well is proportional to the antimicrobial activity of the agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the furan-3-carboxylate ester solution (at various concentrations) into each well. Include a solvent control and a positive control (e.g., a standard antibiotic).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well in millimeters.

  • MIC Determination (Broth Microdilution): To determine the Minimum Inhibitory Concentration (MIC), perform a broth microdilution assay. Prepare serial dilutions of the compound in a 96-well plate with broth medium. Inoculate each well with the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.

Mechanisms of Action and Signaling Pathways

The biological activities of furan derivatives are often attributed to their ability to interact with various cellular targets and modulate key signaling pathways.

Anticancer Mechanism: Apoptosis Induction and Tubulin Polymerization Inhibition

Some furan-based compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This can occur through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and the activation of caspases.[4] Additionally, certain furan derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Apoptosis_Induction Furan_Ester Furan-3-carboxylate Ester Derivative Bcl2 Bcl-2 (Anti-apoptotic) Furan_Ester->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Furan_Ester->Bax Activation Tubulin Tubulin Furan_Ester->Tubulin Inhibition of polymerization Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Bcl2->Mitochondria Bax->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis Microtubules Microtubule Formation Tubulin->Microtubules CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest CellCycleArrest->Apoptosis

Proposed anticancer mechanism of furan derivatives.
Anti-inflammatory Mechanism: Modulation of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines and chemokines. Some natural compounds have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8] Furan derivatives may act at various points in this pathway to suppress inflammation.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Degradation (Ubiquitination) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation Furan_Ester Furan-3-carboxylate Ester Derivative Furan_Ester->IKK Inhibition Furan_Ester->NFkB_p65_nuc Inhibition of Translocation DNA DNA NFkB_p65_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

Furan-3-carboxylate esters represent a promising class of compounds with diverse biological activities that warrant further investigation for therapeutic applications. Their synthetic accessibility allows for the generation of diverse libraries for structure-activity relationship studies. While the available data on the anticancer, antimicrobial, and anti-inflammatory properties of furan-3-carboxylate esters is encouraging, more research is needed to fully elucidate their mechanisms of action and to identify lead compounds with optimal potency and selectivity. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers to advance the development of this important class of molecules. Future work should focus on synthesizing and screening a wider range of furan-3-carboxylate esters to build a comprehensive understanding of their therapeutic potential.

References

The Chemical Versatility of Methyl 4-methylfuran-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylfuran-3-carboxylate is a polysubstituted furan derivative of significant interest in synthetic organic chemistry and drug discovery. The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a plethora of natural products and pharmacologically active compounds. The specific substitution pattern of a methyl group at the 4-position and a methyl carboxylate group at the 3-position imparts a unique reactivity profile to the furan ring. This guide provides a comprehensive overview of the reactivity of the furan ring in this compound, detailing the electronic effects of its substituents and exploring its behavior in key chemical transformations including electrophilic aromatic substitution, cycloaddition reactions, and metalation-based functionalization. Experimental protocols for analogous systems and predictive data are presented to facilitate its application in research and development.

Introduction: The Furan Ring and its Reactivity

The furan ring is an electron-rich aromatic system due to the participation of one of the oxygen lone pairs in the π-electron system. This inherent electron richness makes furan and its derivatives highly susceptible to electrophilic attack, often reacting much more readily than benzene.[1] However, the reactivity and regioselectivity of these reactions are profoundly influenced by the nature and position of substituents on the ring.

In this compound, the furan ring is adorned with two key substituents that electronically modulate its reactivity:

  • Methyl Group (at C4): An electron-donating group (EDG) that increases the electron density of the furan ring through a positive inductive effect (+I), thereby activating it towards electrophilic attack.

  • Methyl Carboxylate Group (at C3): An electron-withdrawing group (EWG) that decreases the electron density of the ring via a negative inductive (-I) and negative mesomeric (-M) effect, thus deactivating it towards electrophiles.

The interplay of these opposing electronic effects governs the overall reactivity of the molecule and the preferred sites of chemical modification.

Electronic Effects and Regioselectivity

The combined electronic influence of the methyl and methyl carboxylate groups in this compound dictates the probable sites for electrophilic attack. While the C2 and C5 positions are inherently the most electron-rich in an unsubstituted furan ring, the deactivating effect of the adjacent C3-ester group will reduce the nucleophilicity of the C2 position. Conversely, the activating effect of the C4-methyl group will enhance the electron density at the C5 position, making it the most likely site for electrophilic substitution.

Figure 1: Predicted regioselectivity for electrophilic attack.

Key Chemical Transformations

Electrophilic Aromatic Substitution

Despite the deactivating influence of the ester group, the furan ring in this compound is expected to undergo electrophilic aromatic substitution, albeit under potentially more forcing conditions than unsubstituted furan.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

ReactionReagents and ConditionsPredicted Major Product
Nitration HNO₃/H₂SO₄Methyl 4-methyl-5-nitrofuran-3-carboxylate
Halogenation Br₂ in CCl₄ or NBSMethyl 5-bromo-4-methylfuran-3-carboxylate
Sulfonation SO₃/H₂SO₄Methyl 4-methyl-5-sulfofuran-3-carboxylate
Friedel-Crafts Acylation Acyl chloride, Lewis acid (e.g., AlCl₃)Methyl 5-acyl-4-methylfuran-3-carboxylate
Experimental Protocol: Bromination of a Substituted Furan (Analogous System)

The following protocol for the bromination of a substituted furan can be adapted for this compound.

  • Dissolve the substituted furan (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture with constant stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Workflow for Electrophilic Bromination start Dissolve Furan Derivative in Solvent cool Cool to 0 °C start->cool add_br2 Add Bromine Solution cool->add_br2 react Stir at Room Temperature add_br2->react quench Quench with Na2S2O3 react->quench extract Separate and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Figure 2: General workflow for electrophilic bromination.
Cycloaddition Reactions: The Furan as a Diene

The furan ring can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[2] The aromaticity of the furan ring means that these reactions are often reversible. The presence of an electron-withdrawing group, such as the methyl carboxylate in the target molecule, can influence the reactivity of the furan as a diene. While it deactivates the furan for normal electron demand Diels-Alder reactions, it can enhance its reactivity in inverse-electron-demand Diels-Alder reactions. For a normal electron demand Diels-Alder, a highly reactive dienophile would be required.

Table 2: Predicted Outcome of a Diels-Alder Reaction

DienophileConditionsPredicted Product
Maleic AnhydrideHeat7-oxa-bicyclo[2.2.1]hept-5-ene derivative
Experimental Protocol: Diels-Alder Reaction of a Furan with Maleic Anhydride (Analogous System)

This protocol outlines a general procedure for the Diels-Alder reaction between a furan derivative and maleic anhydride.[3]

  • In a round-bottom flask, dissolve the furan derivative (1.0 eq) and maleic anhydride (1.0 eq) in a minimal amount of a suitable solvent (e.g., toluene or xylene).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, allow the reaction to cool to room temperature. The product may crystallize out of the solution.

  • If crystallization occurs, collect the product by filtration and wash with a small amount of cold solvent.

  • If the product does not crystallize, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

G Diels-Alder Reaction Pathway furan This compound (Diene) transition_state [4+2] Transition State furan->transition_state dienophile Maleic Anhydride (Dienophile) dienophile->transition_state product 7-Oxabicyclo[2.2.1]hept-5-ene Adduct transition_state->product Heat

Figure 3: Conceptual pathway of a Diels-Alder reaction.
Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) and related C-H activation strategies provide a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. For this compound, lithiation is a plausible method for introducing a functional group at the C2 or C5 position. The directing effect of the substituents will play a crucial role in determining the site of metalation. The ester group at C3 could potentially direct lithiation to the C2 position.

Table 3: Predicted Outcome of Metalation and Functionalization

ReagentsIntermediateElectrophile (E+)Predicted Final Product
n-BuLi, THF, -78 °C2-Lithio-4-methylfuran-3-carboxylateDMFMethyl 2-formyl-4-methylfuran-3-carboxylate
n-BuLi, THF, -78 °C2-Lithio-4-methylfuran-3-carboxylate(CH₃)₃SiClMethyl 4-methyl-2-(trimethylsilyl)furan-3-carboxylate
Experimental Protocol: Lithiation and Quenching with an Electrophile (Analogous System)

The following is a general procedure for the lithiation of a substituted furan and subsequent reaction with an electrophile.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted furan (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 eq) to the reaction mixture and continue stirring at -78 °C for another hour.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Drug Development and Organic Synthesis

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules. The ability to selectively functionalize the furan ring of this compound at various positions opens up avenues for the synthesis of novel compounds with potential therapeutic applications. The ester functionality can be further modified, for example, through hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, providing a handle for the introduction of diverse chemical moieties.

Conclusion

This compound possesses a furan ring with a nuanced reactivity profile, governed by the competing electronic effects of its methyl and methyl carboxylate substituents. While the ester group deactivates the ring towards classical electrophilic aromatic substitution, the C5 position remains a viable site for functionalization. Furthermore, the molecule can participate in cycloaddition reactions and can be regioselectively functionalized via metalation protocols. This guide provides a foundational understanding of its chemical behavior, offering valuable insights for its strategic use in the synthesis of complex organic molecules and in the pursuit of new therapeutic agents. Further experimental validation will be crucial to fully elucidate the reactivity of this versatile building block.

References

A Technical Guide to Methyl 4-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of Methyl 4-methylfuran-3-carboxylate, a substituted furan derivative. Furan cores are significant structural motifs in a variety of natural products, pharmaceuticals, and functional materials. This guide covers the compound's nomenclature, physicochemical properties, predicted spectral data, a detailed potential synthesis protocol, and a workflow visualization. The information presented is intended to support research and development activities involving furan-based heterocyclic compounds.

Nomenclature and Structure

The formal IUPAC name for the compound is This compound . The structure consists of a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. The ring is substituted at the C3 position with a methyl carboxylate group (–COOCH₃) and at the C4 position with a methyl group (–CH₃).

  • Molecular Formula: C₇H₈O₃

  • Molecular Weight: 140.14 g/mol

  • CAS Number: While a specific CAS number for this exact isomer is not prominently available, related compounds like Methyl 2-methylfuran-3-carboxylate have the CAS number 6141-58-8[1].

  • InChIKey: A predicted InChIKey would be generated based on the final confirmed structure. For the related Methyl 2-methylfuran-3-carboxylate, the key is UVRRIABXNIGUJZ-UHFFFAOYSA-N[1].

  • SMILES: COC(=O)C1=C(C)OC=C1

Physicochemical and Spectral Data

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Physical State Colorless to pale yellow liquidBased on similar small molecule furan esters.
Boiling Point ~180-190 °C (at 760 mmHg)Estimated from related isomers. Methyl furan-3-carboxylate boils at 181.3°C[4].
Density ~1.15 g/cm³Interpolated from similar structures.
Solubility Soluble in common organic solvents (e.g., Ethanol, DMSO, Dichloromethane). Sparingly soluble in water.Typical for small polar organic esters.
LogP ~1.2 - 1.5Calculated based on structure; indicates moderate lipophilicity.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Wavenumber / Chemical ShiftAssignment and Notes
FT-IR (ν, cm⁻¹) 3120-3150=C-H stretch (furan ring)
2950-2990C-H stretch (aliphatic -CH₃)
1720-1735C=O stretch (ester carbonyl)
1580-1600C=C stretch (furan ring)
1100-1250C-O stretch (ester and furan ether)
¹H NMR (δ, ppm) ~7.8-8.0 (s, 1H)H2 proton on the furan ring.
~7.1-7.3 (s, 1H)H5 proton on the furan ring.
~3.8 (s, 3H)Methoxy protons (-OCH₃) of the ester.
~2.2 (s, 3H)Methyl protons (-CH₃) at C4.
¹³C NMR (δ, ppm) ~164C=O (ester carbonyl)
~148C2 (furan ring)
~142C5 (furan ring)
~120C3 (furan ring, substituted)
~115C4 (furan ring, substituted)
~52-OCH₃ (ester)
~14-CH₃ (at C4)

Potential Synthesis Pathway

The synthesis of polysubstituted furans can be achieved through various methods, including the reaction of sulfur ylides with acetylenic esters[5]. A plausible and direct strategy for synthesizing this compound involves the reaction of a stabilized sulfur ylide with methyl 2-butynoate (also known as methyl crotonate's alkyne analog).

The workflow involves a tandem sequence initiated by a Michael addition, followed by intramolecular reactions and elimination to form the aromatic furan ring[5]. This method provides a direct route to structurally diverse furan compounds.

Synthesis_Workflow R1 Dimethylsulfonium Acylmethylide Reaction Tandem Michael Addition & Cyclization/Elimination R1->Reaction R2 Methyl 2-butynoate R2->Reaction P This compound Reaction->P DMSO byproduct

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This section details a hypothetical but plausible experimental protocol for the synthesis of this compound based on established methodologies for furan synthesis[5].

Objective: To synthesize this compound via the reaction of a sulfur ylide and an acetylenic ester.

Reagents and Materials:

  • Dimethylsulfonium acylmethylide (sulfur ylide)

  • Methyl 2-butynoate

  • Anhydrous Toluene (solvent)

  • Anhydrous Sodium Sulfate (drying agent)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate, Hexanes (eluents)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add the sulfur ylide (1.2 equivalents) dissolved in anhydrous toluene (100 mL).

  • Addition of Ester: Begin stirring the solution. Slowly add methyl 2-butynoate (1.0 equivalent) dropwise to the flask at room temperature over a period of 20 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[6].

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the desired product (identified by TLC). Combine them and evaporate the solvent to yield pure this compound. Confirm the structure and purity using NMR and mass spectrometry.

Biological and Pharmaceutical Relevance

While specific biological activities of this compound are not widely reported, the furan-3-carboxylate scaffold is a valuable intermediate in medicinal chemistry. Furan derivatives are known to exhibit a wide range of biological activities and are core components of many approved drugs and investigational agents. For instance, derivatives have been explored for their potential as antibacterial agents by interacting with key bacterial proteins[7]. The functional handles on this molecule—the ester and the furan ring itself—allow for further chemical modifications to generate libraries of compounds for drug discovery screening.

Logical Relationships in Furan Chemistry

The derivatization of the furan ring is a key aspect of its utility. The relationships between starting materials, key intermediates, and final products dictate the strategic approach to synthesizing complex molecules.

Logical_Relationships A Simple Precursors (e.g., Alkynes, Dihydrofurans) B Furan-3-carboxylate Core (e.g., this compound) A->B Ring Formation C Ester Hydrolysis B->C G Ring Functionalization (e.g., Halogenation) B->G D Furan-3-carboxylic Acid C->D E Amide Coupling D->E F Furan-3-carboxamides E->F F->G H Further Diversified Analogs G->H

Caption: Key chemical transformations starting from a furan ester core.

References

An In-depth Technical Guide to the Safety and Hazards of Methyl 4-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known safety and hazard information for Methyl 4-methylfuran-3-carboxylate (CAS No. not uniformly available, often specific to supplier). Due to the limited public data specifically for this compound, this guide synthesizes information from safety data sheets (SDS) for structurally similar furan derivatives to provide a robust understanding of potential risks and safe handling procedures.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for furan derivatives indicates several areas of concern. While a specific, universally adopted classification for this compound is not available, data from similar compounds suggest the following potential hazards.

Table 1: Aggregated GHS Classification for Furan Derivatives

Hazard Class Hazard Category Common Hazard Statements
Flammable Liquids 2 or 3 H225: Highly flammable liquid and vapor. H226: Flammable liquid and vapor.[1][2][3]
Acute Toxicity, Oral 3 or 4 H302: Harmful if swallowed.[1][4][5]
Acute Toxicity, Inhalation 3 H331: Toxic if inhaled.[1]
Skin Corrosion/Irritation 2 H315: Causes skin irritation.[2][4][5][6]
Serious Eye Damage/Irritation 1 or 2A H318: Causes serious eye damage. H319: Causes serious eye irritation.[2][4][5][6]

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[2][5][6] |

Note: This table represents an aggregation of data from various furan derivatives. The actual classification for this compound may vary and the user should always consult the supplier-specific SDS.

Physical and Chemical Properties

Understanding the physical and chemical properties is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

Property Value
Molecular Formula C7H8O3[6]
Molecular Weight 140.14 g/mol [6]
Boiling Point ~181-220°C at 760 mmHg[3][7]
Flash Point ~91°C[7]

| Storage Temperature | 2-8°C, under inert gas (e.g., Nitrogen or Argon)[7] |

Experimental Protocols

Detailed toxicological studies specifically for this compound are not publicly available. The hazard classifications found on Safety Data Sheets are typically derived from a combination of experimental data on the substance itself, data from structurally similar chemicals (read-across), and computational modeling (QSAR).

Standard methodologies for generating such data are defined by organizations like the Organisation for Economic Co-operation and Development (OECD). Key experimental protocols would likely include:

  • Acute Oral Toxicity (OECD 423): To determine the dose at which the substance is harmful if swallowed.

  • Acute Dermal Toxicity (OECD 402): To assess effects of skin contact.

  • Acute Inhalation Toxicity (OECD 403): To evaluate toxicity if inhaled.

  • Skin Irritation/Corrosion (OECD 404): To assess the potential for causing skin damage.

  • Eye Irritation/Corrosion (OECD 405): To determine the potential for causing eye damage.

Without specific studies on this compound, professionals must handle it with the assumption that it carries the risks associated with its chemical class.

Safe Handling and Risk Mitigation Workflow

A systematic approach is essential when working with potentially hazardous chemicals. The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_assess Risk Assessment & Control cluster_ops Operational Phase cluster_emergency Emergency Response sds Review Safety Data Sheet (SDS) hazards Identify Hazards • Flammable • Irritant (Skin/Eye) • Acute Toxicity sds->hazards Extract Info assess Perform Risk Assessment hazards->assess controls Implement Control Measures assess->controls emergency Emergency Procedures assess->emergency ppe Select Personal Protective Equipment (PPE) • Safety Goggles / Face Shield • Nitrile Gloves • Lab Coat controls->ppe engin Engineering Controls • Chemical Fume Hood • Grounding (for flammability) controls->engin handle Safe Handling & Storage • Use spark-proof tools • Store cool, ventilated, inert gas • Avoid static discharge ppe->handle engin->handle waste Waste Disposal • Follow local regulations • Use approved waste plant handle->waste first_aid First Aid • Eyes: Rinse 15+ min • Skin: Wash with soap/water • Inhalation: Move to fresh air • Ingestion: Call Poison Center emergency->first_aid spill Spill & Fire Response • Spill: Absorb with inert material • Fire: Use CO2, dry chemical, foam emergency->spill

Caption: Chemical Safety and Handling Workflow.

Exposure Controls and Personal Protection

Based on the potential hazards, stringent control measures are necessary.

Table 3: Exposure Control and Personal Protection

Control Type Recommendation
Engineering Controls • Work exclusively under a chemical fume hood to manage vapor inhalation.[8] • Use explosion-proof electrical, ventilating, and lighting equipment.[4][8] • Ensure eyewash stations and safety showers are readily accessible.[8]
Personal Protective Equipment (PPE) Eye/Face Protection: Wear chemical safety goggles or a face shield (EN166 compliant).[4][8] • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[4][8] • Respiratory Protection: If a fume hood is not available or if aerosolization is likely, use a NIOSH/MSHA approved respirator.[9]

| Hygiene Measures | • Wash hands thoroughly after handling.[4] • Do not eat, drink, or smoke in the work area.[4] • Remove contaminated clothing and wash before reuse.[4] |

First-Aid and Emergency Procedures

Immediate and appropriate response is critical in case of exposure.

Table 4: First-Aid Measures

Exposure Route First-Aid Instructions
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice.[4][8]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][8] |

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

  • Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air.[8] Containers may explode when heated.[8] Vapors can travel to a source of ignition and flash back.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Storage and Disposal

  • Storage: Store in a well-ventilated, cool place.[10] Keep the container tightly closed and store locked up.[8] Store under an inert atmosphere. Keep away from heat, sparks, open flames, and hot surfaces.[4][8] Take measures to prevent the buildup of electrostatic charge.[10]

  • Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[4][8] Do not allow the product to enter drains or waterways.[10]

References

Methodological & Application

Synthetic Routes to Polysubstituted Furan-3-Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various synthetic routes to polysubstituted furan-3-carboxylates. These compounds are significant building blocks in medicinal chemistry and materials science. The following sections summarize key methodologies, present quantitative data in tabular format for easy comparison, and provide detailed experimental protocols for reproducible synthesis.

Classical Methods for Furan Synthesis

Classical methods, such as the Paal-Knorr and Feist-Benary syntheses, have long been fundamental for the construction of furan rings. These methods are valued for their reliability and the use of readily available starting materials.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust method for synthesizing substituted furans from 1,4-dicarbonyl compounds under acidic conditions.[1][2][3] The reaction proceeds via acid-catalyzed cyclization and dehydration of the dicarbonyl compound.[1] While versatile, this method may be limited by the availability of the starting 1,4-dicarbonyl compounds.[4]

General Reaction Scheme:

Paal_Knorr start 1,4-Dicarbonyl Compound intermediate Hemiacetal Intermediate start->intermediate   H+ catalyst (e.g., H2SO4, TsOH) product Polysubstituted Furan intermediate->product   -H2O Feist_Benary node_reagent node_reagent start_materials α-Halo Ketone + β-Dicarbonyl Compound enolate Enolate Formation start_materials->enolate alkylation Alkylation enolate->alkylation cyclization Intramolecular Cyclization alkylation->cyclization furan Substituted Furan cyclization->furan -H2O reagent1 Base (e.g., Pyridine) reagent1->enolate Palladium_Catalysis node_reagent node_reagent start_material 3-yne-1,2-diol heterocyclization 5-endo-dig Heterocyclization start_material->heterocyclization carbonylation Alkoxycarbonylation heterocyclization->carbonylation dehydration Dehydration carbonylation->dehydration product Furan-3-carboxylate dehydration->product reagents PdI2/KI, CO/Air Alcohol, 100°C reagents->heterocyclization

References

Methyl 4-methylfuran-3-carboxylate: An Underutilized Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Despite the prevalence of substituted furan cores in pharmaceuticals and natural products, methyl 4-methylfuran-3-carboxylate remains a largely unexplored building block in the landscape of organic synthesis. A comprehensive review of available scientific literature and chemical databases reveals a significant gap in documented applications, detailed experimental protocols, and quantitative data for this specific molecule.

While the broader class of furan-3-carboxylates finds utility in the synthesis of complex molecules, the specific substitution pattern of this compound does not appear in prominent synthetic routes or drug discovery programs. Furan derivatives, in general, are recognized for their versatile reactivity and are precursors to a wide array of functionalized compounds.[1][2][3][4] However, the influence of the 4-methyl substituent on the reactivity and potential applications of the furan-3-carboxylate scaffold has not been systematically investigated or reported.

Challenges in Sourcing and Synthesis

Potential Applications: A Frontier for Discovery

Given the established importance of the furan motif in medicinal chemistry, it is conceivable that this compound could serve as a valuable, yet currently overlooked, building block.[1][7] The methyl group at the C4 position could influence the molecule's electronic properties and steric interactions, potentially leading to novel biological activities or improved pharmacokinetic profiles in derivative compounds.

The furan ring can be a precursor to 1,4-dicarbonyl compounds, carboxylic acids, and other heterocyclic systems through oxidative cleavage reactions.[4][8] The strategic placement of the methyl and carboxylate groups on the furan ring of this compound could, in theory, be exploited to construct complex molecular architectures.

Future Outlook

The lack of data on this compound presents an opportunity for synthetic and medicinal chemists. The development of a robust and scalable synthesis for this compound would be the first critical step. Following this, a systematic exploration of its reactivity and its incorporation into libraries of bioactive compounds could unveil novel applications in drug discovery and materials science.

At present, due to the absence of specific experimental data, it is not possible to provide detailed application notes or protocols for the use of this compound as a building block in organic synthesis. Researchers interested in this particular molecule would need to embark on foundational research to establish its synthesis and reactivity profile.

General Synthetic Strategies for Substituted Furans

While a specific protocol for this compound is unavailable, general methods for the synthesis of substituted furan-3-carboxylates can be considered as a starting point. One such general approach involves the reaction of acetyl-containing furan-3-carboxylates with hydrazines to form hydrazones, which can be further modified.[9] Another strategy is the palladium-catalyzed oxidative carbonylation of alkynediol derivatives.[5]

Below is a generalized workflow for the synthesis of a substituted furan, which would require significant adaptation and optimization for the specific target of this compound.

G start Starting Materials (e.g., Substituted Alkyne & Carbonyl) intermediate1 Intermediate Formation (e.g., Propargyl Alcohol) start->intermediate1   Initial Reaction    cyclization Cyclization Reaction (e.g., Palladium-Catalyzed) intermediate1->cyclization   Key Transformation    product Substituted Furan-3-carboxylate cyclization->product   Final Product Formation   

Caption: A generalized synthetic workflow for substituted furans.

The successful synthesis and subsequent application of this compound await pioneering efforts from the scientific community. Its potential as a valuable building block remains to be unlocked.

References

Application Notes and Protocols: Methyl 4-methylfuran-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide array of biological activities, making them privileged scaffolds in medicinal chemistry.[1][2][3] The furan ring can act as a bioisostere for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability, bioavailability, and drug-receptor interactions.[2] Among these, the furan-3-carboxylate moiety is a key structural motif found in numerous compounds with therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Methyl 4-methylfuran-3-carboxylate, as a substituted derivative, represents a valuable building block for the synthesis of novel therapeutic agents. Its structural features allow for diverse chemical modifications to optimize biological activity. These notes provide an overview of the potential applications, synthesis, and biological evaluation of derivatives based on the this compound scaffold.

While specific data on this compound is limited, this document extrapolates from the broader class of furan-3-carboxylates and related substituted furans to illustrate its potential in drug discovery.

Potential Therapeutic Applications

Derivatives of the furan-3-carboxylate scaffold have shown promise in several therapeutic areas:

  • Anticancer Activity: Furan derivatives have been investigated as cytotoxic agents against various cancer cell lines. For example, novel furopyridone derivatives synthesized from 3-furancarboxylic acid have demonstrated potent activity against esophageal cancer cell lines.[4]

  • Antimicrobial Activity: The furan nucleus is a core component of many antimicrobial agents.[1] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][5] For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have exhibited inhibitory activity against Escherichia coli and Staphylococcus aureus.[1]

  • Anti-inflammatory Activity: Certain furan-based compounds are known to inhibit cyclooxygenase (COX) enzymes, suggesting their potential as anti-inflammatory agents.[2]

  • Central Nervous System (CNS) Activity: Substituted furans have been explored for their potential antidepressant, anxiolytic, and anticonvulsant properties.[1]

Quantitative Data on Furan Carboxylate Derivatives

To illustrate the potency of furan-based compounds, the following table summarizes the biological activity of derivatives of a related isomer, methyl-5-(hydroxymethyl)-2-furan carboxylate.[6] This data provides a benchmark for the potential activity that could be achieved with derivatives of this compound.

Compound/DerivativeCell Line/OrganismActivity TypeMeasurementValue
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa (Cervical Cancer)CytotoxicityIC₅₀62.37 µg/mL
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePhotogenic BacteriaAntibacterialMIC250 µg/mL
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureusAntibacterialMIC>250 µg/mL
N-(2-(1H-indol-3-yl)ethyl)-5-(hydroxymethyl)-2-furancarboxamideHeLa (Cervical Cancer)CytotoxicityIC₅₀106.21 µg/mL

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

Objective: To synthesize this compound.

Materials:

  • Dimethylsulfonium acylmethylide (or a suitable precursor)

  • Methyl 2-butynoate

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Preparation of the Sulfur Ylide: Prepare the dimethylsulfonium acylmethylide according to established literature procedures.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the sulfur ylide in anhydrous toluene.

  • Addition of Alkyne: To the stirred solution of the ylide, add methyl 2-butynoate dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to proceed through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination.[7]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Bioactive Furan-3-carboxamide Derivative (General Protocol)

This protocol describes the general synthesis of a furan-3-carboxamide derivative, a common strategy to explore the biological activity of this class of compounds. This method is adapted from the synthesis of furopyridone derivatives.[4]

Objective: To synthesize a novel N-substituted-4-methylfuran-3-carboxamide.

Materials:

  • This compound (from Protocol 1)

  • A primary or secondary amine (R¹R²NH)

  • Thionyl chloride (SOCl₂) or another activating agent (e.g., DCC, EDC)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Hydrolysis of the Ester: Hydrolyze this compound to 4-methylfuran-3-carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).

  • Activation of the Carboxylic Acid: In a flame-dried flask under an inert atmosphere, dissolve the 4-methylfuran-3-carboxylic acid in anhydrous DCM. Add thionyl chloride dropwise and reflux the mixture until the conversion to the acyl chloride is complete (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the acyl chloride carbonyl stretch). Remove the excess thionyl chloride under reduced pressure.

  • Amide Coupling: Dissolve the resulting acyl chloride in fresh anhydrous DCM and cool the solution in an ice bath. Add the desired amine (R¹R²NH) dropwise to the stirred solution.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Characterization: Purify the crude amide by column chromatography or recrystallization. Characterize the final product using NMR and mass spectrometry.

Visualizations

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the development of bioactive compounds starting from a furan-3-carboxylate scaffold.

G Drug Discovery Workflow for Furan-3-Carboxylate Derivatives A This compound (Starting Material) B Synthesis of Derivatives (e.g., Amides, Esters) A->B Chemical Synthesis C In vitro Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) B->C Biological Evaluation D Identification of 'Hit' Compounds C->D Data Analysis E Lead Optimization (Structure-Activity Relationship Studies) D->E Medicinal Chemistry E->B Iterative Synthesis F In vivo Studies and Preclinical Development E->F Candidate Selection

Caption: Drug discovery workflow for furan-3-carboxylate derivatives.

Signaling Pathway Inhibition (Hypothetical)

Based on the known anticancer activity of some furan derivatives that inhibit specific enzymes, the following diagram illustrates a hypothetical mechanism of action where a furan-3-carboxylate derivative inhibits a key signaling pathway in a cancer cell.

G Hypothetical Inhibition of a Cancer Signaling Pathway cluster_0 Cancer Cell Signal External Proliferation Signal Receptor Cell Surface Receptor Signal->Receptor Kinase Signaling Kinase (e.g., PI3K) Receptor->Kinase activates Downstream Downstream Signaling Cascade Kinase->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation Inhibitor Furan-3-carboxylate Derivative Inhibitor->Kinase inhibits

Caption: Hypothetical inhibition of a cancer signaling pathway.

This compound is a promising starting material for the synthesis of novel, biologically active compounds. The furan-3-carboxylate scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of therapeutic activities. The protocols and data presented herein, though based on related structures, provide a solid foundation for researchers to explore the potential of this compound in their drug discovery programs. Further synthesis and biological evaluation of derivatives are warranted to fully elucidate the therapeutic potential of this compound class.

References

Application Notes and Protocols: The Use of Furan-3-Carboxylates in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furan-based scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The furan nucleus is a versatile pharmacophore that can be readily functionalized to modulate the physicochemical and pharmacological properties of a molecule. While specific data on the direct application of Methyl 4-methylfuran-3-carboxylate in the synthesis of bioactive molecules is limited in the current scientific literature, the closely related furan-3-carboxylate scaffold serves as a crucial building block for the development of novel therapeutic agents. This document provides an overview of the synthesis and application of furan-3-carboxylate derivatives in the discovery of new bioactive molecules, with a focus on their anticancer and antimicrobial properties. The protocols and data presented herein are based on representative examples from the literature for furan-3-carboxylate and its derivatives.

I. Synthesis of Furan-3-Carboxamide Derivatives as Anticancer Agents

Furan-3-carboxamides have been identified as a promising class of compounds with potent antitumor activity. The synthesis of these molecules typically involves the amidation of a furan-3-carboxylic acid or its corresponding acyl chloride with a variety of amines. This approach allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: Synthesis of Furan-3-Carboxylic Acid

A convenient method for the synthesis of furan-3-carboxylic acid involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement of the trichloromethyl group.[1][2]

  • Step 1: Aromatization of 4-trichloroacetyl-2,3-dihydrofuran.

    • 4-trichloroacetyl-2,3-dihydrofuran is treated with a suitable base to induce elimination and subsequent aromatization to yield 3-trichloroacetylfuran.

  • Step 2: Hydrolysis to Furan-3-Carboxylic Acid.

    • The resulting 3-trichloroacetylfuran is then hydrolyzed using a base, such as sodium hydroxide, in a suitable solvent like aqueous methanol or benzene.[2]

    • Acidification of the reaction mixture with a mineral acid (e.g., HCl) precipitates the furan-3-carboxylic acid, which can be collected by filtration.

Protocol 2: Synthesis of Furan-3-Carboxamides

Furan-3-carboxamides can be synthesized from furan-3-carboxylic acid via the formation of an acyl chloride intermediate.[1][2]

  • Step 1: Formation of Furan-3-oyl Chloride.

    • Furan-3-carboxylic acid (1 equivalent) is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF).

    • The reaction is typically stirred at room temperature until the evolution of gas ceases.

    • The excess reagent and solvent are removed under reduced pressure to yield the crude furan-3-oyl chloride.

  • Step 2: Amidation.

    • The crude furan-3-oyl chloride is dissolved in a fresh portion of an inert solvent like DCM.

    • The desired amine (1-1.2 equivalents) and a base (e.g., triethylamine, pyridine; 2-3 equivalents) are added to the solution, usually at 0 °C.

    • The reaction mixture is stirred and allowed to warm to room temperature.

    • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography or recrystallization to afford the desired furan-3-carboxamide.

Data Presentation

The antitumor activity of synthesized furan derivatives is often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.

Table 1: In Vitro Anticancer Activity of Representative Furan Derivatives [3][4]

Compound IDCancer Cell LineIC₅₀ (µM)
1 HeLa0.08
4 HeLa8.79
17 HeLa1.56
20 HeLa5.43
21 HeLa2.34
24 HeLa0.12
24 SW6203.45
26 SW6207.89
27 HeLa4.56
31 HeLa6.78
32 HeLa3.21
32 SW6209.87
35 SW6206.54
4c KYSE700.888 (µg/mL)
4c KYSE150>40 (µg/mL)

Signaling Pathway

Several bioactive furan derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.[3]

PI3K_Wnt_Pathway Furan_Derivative Furan Derivative PTEN PTEN Furan_Derivative->PTEN activates PI3K PI3K Furan_Derivative->PI3K inhibits beta_catenin β-catenin Furan_Derivative->beta_catenin inhibits PTEN->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Wnt Wnt Wnt->beta_catenin beta_catenin->Proliferation

Caption: Proposed mechanism of action for anticancer furan derivatives.

II. Synthesis of Furan-3-Carboxamide Derivatives as Antimicrobial Agents

The furan-3-carboxamide scaffold has also been explored for the development of new antimicrobial agents. The synthetic strategy is similar to that for anticancer agents, allowing for the generation of a library of compounds for screening against various microbial strains.

Experimental Protocols

The synthesis of antimicrobial furan-3-carboxamides follows the same general procedure as outlined in Protocol 2 for the synthesis of anticancer derivatives. The key difference lies in the choice of the amine component, which can be varied to optimize antimicrobial activity and spectrum.

Data Presentation

The antimicrobial activity of synthesized compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antimicrobial Activity of Representative Furan-3-Carboxamides [1]

Compound IDMicroorganismMIC (µg/mL)
3a S. aureus>100
3b E. coli50
3c C. albicans25
3d A. niger12.5
3e S. aureus50
3f E. coli>100
3g C. albicans50
3h A. niger25

Experimental Workflow

The overall workflow for the synthesis and evaluation of bioactive furan-3-carboxamides is depicted below.

workflow start Furan-3-carboxylic Acid step1 Acyl Chloride Formation start->step1 step2 Amidation with Diverse Amines step1->step2 library Library of Furan-3-carboxamides step2->library screen1 Anticancer Screening library->screen1 screen2 Antimicrobial Screening library->screen2 data1 IC50 Data screen1->data1 data2 MIC Data screen2->data2 sar Structure-Activity Relationship (SAR) Studies data1->sar data2->sar lead Lead Compound Identification sar->lead

Caption: Synthesis and screening workflow for furan-3-carboxamides.

While direct synthetic applications of this compound in bioactive molecule synthesis are not prominently reported, the broader class of furan-3-carboxylates represents a valuable and versatile scaffold in drug discovery. The straightforward synthesis of furan-3-carboxamide libraries allows for the systematic exploration of chemical space and the identification of potent anticancer and antimicrobial agents. The data and protocols presented here, based on closely related analogs, provide a solid foundation for researchers and drug development professionals interested in leveraging the furan-3-carboxylate core for the design and synthesis of novel therapeutic candidates. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its potential in medicinal chemistry.

References

Application Notes and Protocols for the Purification of Methyl 4-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Methyl 4-methylfuran-3-carboxylate, a key intermediate in various synthetic applications. The following methods are based on established techniques for the purification of structurally related furan-3-carboxylate esters and can be adapted for the specific target molecule. Due to the limited availability of specific experimental data for this compound, the provided parameters for distillation, chromatography, and recrystallization should be considered as starting points for optimization.

Physicochemical Properties (Analog-Based Estimation)

PropertyEstimated Value/Characteristic
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol
Appearance Colorless to pale yellow liquid or low melting solid
Boiling Point ~170-180 °C (at atmospheric pressure, with potential for decomposition)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water.

Table 1: Estimated Physicochemical Properties of this compound.

Purification Techniques Overview

The selection of a suitable purification technique depends on the nature and quantity of impurities present in the crude product. The three primary methods applicable to this compound are:

  • Vacuum Distillation: Ideal for separating the product from non-volatile impurities and solvents on a larger scale.

  • Flash Column Chromatography: A versatile technique for removing impurities with similar volatility and polarity.

  • Recrystallization: Suitable if the compound is a solid at room temperature or can be induced to crystallize, offering high purity.

The following diagram illustrates the general workflow for the purification of this compound.

G Crude Crude Methyl 4-methylfuran-3-carboxylate Distillation Vacuum Distillation Crude->Distillation Chromatography Flash Column Chromatography Crude->Chromatography Pure_Product Pure Methyl 4-methylfuran-3-carboxylate Distillation->Pure_Product Recrystallization Recrystallization Chromatography->Recrystallization Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Application: This method is recommended for purifying larger quantities (>5 g) of the crude product, especially when impurities are significantly less volatile than the target compound. A patent for purifying furan carboxylates suggests high vacuum distillation to prevent thermal degradation[1].

Apparatus:

  • Short-path distillation apparatus

  • Vacuum pump

  • Cold trap

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Preparation: Assemble the short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system. A pressure of <10 mbar is recommended to lower the boiling point and prevent decomposition[1].

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle while stirring.

  • Fraction Collection: Monitor the temperature of the vapor. Collect the fraction that distills at a constant temperature. The boiling point of the related Methyl furan-3-carboxylate is reported as 64°C at 4 mmHg, suggesting a similar range for the target compound.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Quantitative Data (Model):

ParameterValue
Scale 5 - 50 g
Vacuum Pressure 1 - 5 mbar
Estimated Boiling Point 70 - 90 °C
Expected Purity >98% (by GC)
Expected Yield 80 - 95%

Table 2: Model Parameters for Vacuum Distillation.

Protocol 2: Purification by Flash Column Chromatography

Application: This is the most versatile method for purifying small to medium scale (<10 g) reactions and for removing impurities with polarities similar to the product. Flash chromatography is a common technique for the purification of furan derivatives.

Apparatus:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Flash chromatography system (optional)

  • Rotary evaporator

  • TLC plates

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial elution solvent (e.g., 98:2 Hexane:Ethyl Acetate) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system and gradually increase the polarity. Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Model):

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Gradient) Hexane:Ethyl Acetate (98:2 to 90:10)
Loading Capacity 1 g crude product per 20-40 g silica
Expected Purity >99% (by NMR)
Expected Yield 70 - 90%

Table 3: Model Parameters for Flash Column Chromatography.

The following diagram illustrates the workflow for flash column chromatography.

G Start Start Pack_Column Pack Silica Gel Column Start->Pack_Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Identify Pure Fractions Evaporate Evaporate Solvent Combine_Pure->Evaporate End Pure Product Evaporate->End

Caption: Workflow for Flash Column Chromatography Purification.

Protocol 3: Purification by Recrystallization

Application: This method is suitable if this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent system. It is an excellent method for achieving high purity on a final polishing step.

Apparatus:

  • Erlenmeyer flask

  • Hot plate with stirrer

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Solvent Selection: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For an ester, solvent systems like hexane/ethyl acetate or hexane/acetone might be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally leads to larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data (Model):

ParameterValue
Suitable Solvent Systems Hexane/Ethyl Acetate, Hexane/Acetone, Ethanol/Water
Temperature Gradient Dissolve at ~50-70°C, Crystallize at 0-5°C
Expected Purity >99.5% (by HPLC)
Expected Yield 60 - 85%

Table 4: Model Parameters for Recrystallization.

The following diagram illustrates the logical relationship in selecting a recrystallization solvent.

G Compound Crude Compound Test_Solvent Select Test Solvent Compound->Test_Solvent Soluble_Cold Soluble in Cold Solvent? Test_Solvent->Soluble_Cold Soluble_Hot Soluble in Hot Solvent? Soluble_Cold->Soluble_Hot No Bad_Solvent Poor Solvent Soluble_Cold->Bad_Solvent Yes Insoluble Insoluble? Soluble_Hot->Insoluble No Good_Solvent Good Recrystallization Solvent Soluble_Hot->Good_Solvent Yes Insoluble->Bad_Solvent Yes Insoluble->Bad_Solvent No, try another

Caption: Decision tree for selecting a recrystallization solvent.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be toxic.

  • When performing vacuum distillation, ensure the glassware has no cracks and use a blast shield.

Disclaimer: The protocols and data provided are intended as a guide. Researchers should perform their own risk assessments and optimize the procedures for their specific experimental conditions.

References

Application Notes and Protocols for the Characterization of Methyl 4-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of Methyl 4-methylfuran-3-carboxylate. The protocols described herein are foundational for quality control, purity assessment, and structural confirmation. While specific experimental data for this compound is not widely published, the following protocols are based on established methods for the closely related analogue, Methyl furan-3-carboxylate, and have been adapted to account for the chemical properties of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides information on the retention time of the analyte, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers structural information and confirmation of the molecular weight.

Predicted Quantitative Data
ParameterPredicted ValueSource/Justification
Molecular FormulaC₇H₈O₃-
Molecular Weight140.14 g/mol -
Kovats Retention Index~1000-1100 (non-polar column)Estimated based on the value for Methyl furan-3-carboxylate (934.4 on a non-polar column) with an expected increase due to the additional methyl group.[1]
Key Mass Fragments (m/z)140 (M+), 109 (M+-OCH₃), 81, 53Predicted fragmentation pattern based on the structure and common fragmentation of similar esters.
Experimental Protocol

Objective: To determine the purity and confirm the identity of this compound using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Final hold: Hold at 240°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak and compare the molecular ion and fragmentation pattern with the predicted values.

  • Calculate the purity of the sample based on the relative peak area.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Solvent Dichloromethane Solution 1 mg/mL Solution Solvent->Solution Injector Injector Solution->Injector Column Column Injector->Column Separation MS MS Column->MS Ionization & Detection RawData RawData MS->RawData Acquisition Peak_ID Peak_ID RawData->Peak_ID Peak Identification Spectrum_Analysis Spectrum_Analysis RawData->Spectrum_Analysis Spectrum Analysis Purity_Calc Purity_Calc Peak_ID->Purity_Calc Area % Structure_Confirm Structure_Confirm Spectrum_Analysis->Structure_Confirm Fragmentation Pattern NMR_Workflow Sample Sample (10-20 mg) NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent CDCl3 (~0.7 mL) Solvent->NMR_Tube Spectrometer NMR Spectrometer (400 MHz) NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition H1_Processing 1H Data Processing (Referencing, Integration) H1_Acquisition->H1_Processing C13_Processing 13C Data Processing (Referencing) C13_Acquisition->C13_Processing Structure_Elucidation Structure Elucidation H1_Processing->Structure_Elucidation C13_Processing->Structure_Elucidation HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Diluent Acetonitrile/Water Solution 1 mg/mL Solution Diluent->Solution Autosampler Autosampler Solution->Autosampler Pump Pump Column Column Pump->Column Mobile Phase UV_Detector UV_Detector Column->UV_Detector Separation Chromatogram Chromatogram UV_Detector->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Purity_Assessment Purity_Assessment Peak_Integration->Purity_Assessment Area %

References

Application Notes and Protocols: Esterification of 4-Methylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylfuran-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted furan scaffold is a key pharmacophore in a variety of biologically active molecules. The esterification of this carboxylic acid to its corresponding esters is a fundamental transformation that facilitates further synthetic modifications and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the esterification of 4-methylfuran-3-carboxylic acid, with a focus on the widely used Fischer-Speier esterification method.

The furan ring is a versatile scaffold found in numerous pharmaceuticals, contributing to a range of biological activities including antibacterial, anti-inflammatory, and anti-ulcer properties.[1][2] The ester derivatives of furan carboxylic acids are often used as intermediates in the synthesis of more complex molecules.[3]

Data Presentation: Fischer Esterification of 4-Methylfuran-3-carboxylic Acid

The following table summarizes typical reaction conditions and expected yields for the Fischer esterification of 4-methylfuran-3-carboxylic acid with various primary alcohols. These reactions are generally carried out under acidic catalysis, with the alcohol serving as both the reactant and the solvent to drive the equilibrium towards the ester product.[4][5]

Ester ProductAlcoholCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl 4-methylfuran-3-carboxylateMethanolH₂SO₄ (catalytic)Reflux (~65)4 - 685 - 95
Ethyl 4-methylfuran-3-carboxylateEthanolH₂SO₄ (catalytic)Reflux (~78)5 - 780 - 90
Propyl 4-methylfuran-3-carboxylaten-PropanolH₂SO₄ (catalytic)Reflux (~97)6 - 875 - 85

Experimental Protocols

General Procedure for Fischer Esterification of 4-Methylfuran-3-carboxylic Acid

This protocol describes a general method for the synthesis of alkyl 4-methylfuran-3-carboxylates.

Materials:

  • 4-Methylfuran-3-carboxylic acid

  • Anhydrous alcohol (Methanol, Ethanol, or n-Propanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylfuran-3-carboxylic acid (1.0 equivalent) in the corresponding anhydrous alcohol (10-20 equivalents). The alcohol acts as both the solvent and the reactant.

  • Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the carboxylic acid).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature will depend on the boiling point of the alcohol used (see table above).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.

    • Remove the excess alcohol using a rotary evaporator.

    • To the remaining residue, add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude ester. The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

Fischer Esterification Signaling Pathway

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification.

Fischer_Esterification cluster_0 Activation cluster_1 Addition-Elimination cluster_2 Product Formation CarboxylicAcid Carboxylic Acid (4-Methylfuran-3-carboxylic acid) ProtonatedCarbonyl Protonated Carbonyl (Activated Electrophile) CarboxylicAcid->ProtonatedCarbonyl Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack Alcohol Alcohol (e.g., Methanol) Alcohol->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & Elimination of Water Water Water TetrahedralIntermediate->Water Ester Ester Product ProtonatedEster->Ester Deprotonation H_plus_regen H⁺ (Catalyst Regenerated) ProtonatedEster->H_plus_regen H_plus H⁺ (Catalyst) Esterification_Workflow Start Start: Mix 4-Methylfuran-3-carboxylic Acid, Alcohol, and H₂SO₄ Reflux Heat to Reflux Start->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Neutralize Neutralize with NaHCO₃ Solution Cool->Neutralize Evaporate Remove Excess Alcohol Neutralize->Evaporate Extract Extract with Organic Solvent Evaporate->Extract Wash Wash with Brine Extract->Wash Dry Dry Organic Layer (MgSO₄/Na₂SO₄) Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify (Vacuum Distillation/Column Chromatography) Concentrate->Purify End Final Product: Alkyl 4-Methylfuran-3-carboxylate Purify->End

References

Cyclization reactions to form the furan ring of Methyl 4-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Synthesis of Methyl 4-methylfuran-3-carboxylate

Introduction this compound is a substituted furan derivative. The furan ring is a crucial heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient synthetic routes to access substituted furans is of significant interest to researchers in organic synthesis and drug development. This document provides detailed application notes and protocols for the cyclization reactions used to form the furan ring of this compound, focusing on established and reliable methodologies.

Primary Cyclization Strategies

Two classical named reactions are particularly well-suited for the synthesis of polysubstituted furans like this compound: the Feist-Benary Furan Synthesis and the Paal-Knorr Furan Synthesis.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a robust and direct method for producing substituted furans through the reaction of an α-halo ketone with a β-dicarbonyl compound.[1] For the target molecule, this involves the base-catalyzed condensation of chloroacetone with methyl acetoacetate. The reaction proceeds through the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent intramolecular cyclization and dehydration yield the desired furan.[2] Mild bases such as pyridine or triethylamine are typically employed to facilitate the reaction.[2]

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is one of the most fundamental methods for preparing furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[3][4] To synthesize this compound via this route, the required precursor would be methyl 2-(2-oxopropyl)-3-oxobutanoate or its tautomer. While highly effective, a primary drawback of this method can be the accessibility of the requisite 1,4-dicarbonyl precursor, which may require a separate multi-step synthesis.[5]

Due to the directness and ready availability of starting materials, the Feist-Benary synthesis is often the preferred method for this specific target.

Comparative Data on Reaction Conditions

The following table summarizes representative quantitative parameters and conditions for the Feist-Benary synthesis of this compound. These conditions are based on generalized protocols for this reaction type.

ParameterCondition A: Conventional HeatingCondition B: Microwave Irradiation
Reactant 1 Methyl AcetoacetateMethyl Acetoacetate
Reactant 2 ChloroacetoneChloroacetone
Base PyridinePyridine
Solvent EthanolN,N-Dimethylformamide (DMF)
Temperature 80 °C (Reflux)120 °C
Reaction Time 4-6 hours15-20 minutes
Molar Ratio (Reactant 1:2:Base) 1 : 1.1 : 1.21 : 1.1 : 1.2
Typical Yield 60-75%65-80%

Experimental Protocols

Protocol 1: Feist-Benary Synthesis of this compound

This protocol describes the synthesis using conventional heating.

Materials:

  • Methyl acetoacetate

  • Chloroacetone

  • Pyridine (anhydrous)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (2M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl acetoacetate (1.0 eq), anhydrous ethanol (30 mL), and anhydrous pyridine (1.2 eq).

  • Begin stirring the solution at room temperature.

  • Slowly add chloroacetone (1.1 eq) to the mixture dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 2M HCl (2 x 25 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the Feist-Benary synthesis of this compound.

G Reactants 1. Reactant Preparation (Methyl Acetoacetate, Chloroacetone, Pyridine) Mixing 2. Reaction Setup (Ethanol Solvent, Reflux) Reactants->Mixing Reaction 3. Thermal Reaction (4-6 hours at 80°C) Mixing->Reaction Workup 4. Aqueous Workup (Extraction & Washes) Reaction->Workup Drying 5. Drying & Concentration Workup->Drying Purification 6. Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Feist-Benary Reaction Mechanism

This diagram outlines the key mechanistic steps in the formation of the furan ring.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization cluster_3 Step 4: Dehydration MAA Methyl Acetoacetate Enolate Enolate Intermediate MAA->Enolate + Base, -H⁺ Intermediate1 Alkylated Intermediate Enolate->Intermediate1 + Chloroacetone, -Cl⁻ Base Pyridine (Base) Chloroacetone Chloroacetone Intermediate2 Cyclized Hemiacetal (Dihydrofuranol) Intermediate1->Intermediate2 Intramolecular Attack Product Methyl 4-methyl- furan-3-carboxylate Intermediate2->Product - H₂O

Caption: Simplified mechanism of the Feist-Benary furan synthesis.

References

Application Notes and Protocols: Suzuki Coupling Reactions Involving Furan-3-Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organohalide or triflate has become indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Furan rings are prevalent structural motifs in a vast array of natural products and biologically active compounds. The functionalization of the furan core, particularly the introduction of aryl or heteroaryl substituents, is a key strategy in drug discovery and development. Furan-3-carboxylates, in particular, offer a versatile scaffold for further chemical elaboration. The Suzuki coupling reaction provides a powerful tool for the direct arylation of furan-3-carboxylate derivatives, leading to the synthesis of novel compounds with potential therapeutic applications.

These application notes provide a comprehensive overview of the Suzuki coupling reaction as it pertains to furan-3-carboxylates, including the reaction mechanism, optimized reaction conditions, and detailed experimental protocols.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:[5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (e.g., a bromo- or iodofuran-3-carboxylate) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the Pd(II) complex. This step regenerates the boron species and forms a new diorganopalladium(II) complex.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired cross-coupled product and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Coupled_Product 3-Aryl-furan-carboxylate (Ar-Ar') Ar-Pd(II)-Ar'L2->Coupled_Product Furan-3-carboxylate-X Halogenated Furan-3-carboxylate (Ar-X) Furan-3-carboxylate-X->Ar-Pd(II)(X)L2 Arylboronic_Acid Arylboronic Acid (Ar'-B(OH)2) Arylboronic_Acid->Ar-Pd(II)-Ar'L2

Applications in Drug Discovery

The synthesis of biaryl and heteroaryl compounds is of significant interest to the pharmaceutical industry, as these motifs are present in numerous approved drugs and clinical candidates. The Suzuki coupling of furan-3-carboxylates allows for the construction of diverse molecular architectures that can be screened for biological activity. The furan ring can act as a bioisostere for other aromatic systems, and the carboxylate group provides a handle for further functionalization, such as amide bond formation, to explore structure-activity relationships (SAR).

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions involving furan derivatives. While specific examples for furan-3-carboxylates are limited in the literature, the data from closely related furan-2-carboxylate and benzofuran-2-carboxylate systems provide valuable insights into effective reaction parameters.

Table 1: Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids [8]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (min)Yield (%)
14-Chlorophenylboronic acidPd(II)-complex (0.1)Cs2CO3Toluene2596
2Phenylboronic acidPd(II)-complex (0.1)Cs2CO3Toluene2098
34-Methylphenylboronic acidPd(II)-complex (0.1)Cs2CO3Toluene2095
44-Methoxyphenylboronic acidPd(II)-complex (0.1)Cs2CO3Toluene2097

Table 2: Suzuki Coupling of 2-Bromofuran with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Phenylboronic acidPdCl2(PPh3)2 (2)K2CO3DMF/H2O (3:1)8075-85
24-Tolylboronic acidPdCl2(PPh3)2 (2)K2CO3DMF/H2O (3:1)8070-80
34-Methoxyphenylboronic acidPdCl2(PPh3)2 (2)K2CO3DMF/H2O (3:1)8080-90

Experimental Protocols

The following are detailed experimental protocols adapted from literature procedures for Suzuki coupling reactions of furan derivatives. These can serve as a starting point for the development of specific protocols for furan-3-carboxylate substrates.

Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Furan Carboxylate with an Arylboronic Acid (Adapted from[9])

Protocol_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification start Start add_reagents Add bromo-furan carboxylate, palladium catalyst, and solvent to a Schlenk flask. start->add_reagents stir Stir for 30-45 min under inert atmosphere. add_reagents->stir add_more_reagents Add arylboronic acid and base solution. stir->add_more_reagents reflux Reflux for 12-16 h. add_more_reagents->reflux monitor Monitor reaction by TLC. reflux->monitor extract Extract with ethyl acetate. monitor->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify end End purify->end

Materials:

  • Bromo-furan-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K3PO4, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask charged with a magnetic stir bar, add the bromo-furan-3-carboxylate (e.g., 0.46 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh3)4, 0.035 g, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (e.g., 5-6 mL of 1,4-dioxane) and stir the mixture for 30-45 minutes at room temperature under an inert atmosphere.

  • Add the arylboronic acid (1.1 equiv) and a solution of the base (e.g., K3PO4, 2.0 equiv) in water.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki Coupling (Adapted from[8])

Materials:

  • Bromo-furan-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., a specific Pd(II)-complex, 0.1 mol%)

  • Base (e.g., Cs2CO3, 2.0 equiv)

  • Solvent (e.g., Toluene)

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add the bromo-furan-3-carboxylate, arylboronic acid, palladium catalyst, and base.

  • Add the solvent to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 20-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-furan-3-carboxylates. The reaction conditions can be optimized by screening various palladium catalysts, ligands, bases, and solvents to achieve high yields of the desired products. The protocols provided herein serve as a valuable starting point for researchers in the field of organic synthesis and drug discovery for the development of novel furan-based compounds. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this powerful synthetic tool.

References

Application Notes and Protocols: Methyl 4-methylfuran-3-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of Methyl 4-methylfuran-3-carboxylate in materials science is an emerging area of interest. The following notes and protocols are based on the known properties of furan-based compounds and provide a prospective guide for research and development. Direct experimental data for this specific compound in materials applications is limited.

Introduction: The Potential of Furan-Based Materials

Furan derivatives, obtainable from renewable biomass sources, are gaining significant attention as sustainable building blocks for advanced materials.[1][2] These bio-based monomers offer a promising alternative to petroleum-based counterparts in the synthesis of polymers, such as polyesters and polyamides.[1] The rigid furan ring can impart desirable thermal and mechanical properties to these materials.[3] Furanic polymers like polyethylene 2,5-furandicarboxylate (PEF) have shown potential to replace fossil-based polymers such as polyethylene terephthalate (PET).[4][5] Furthermore, the unique electronic and optical properties of furan-containing conjugated systems make them attractive for applications in organic electronics.[6][7][8]

This compound, as a substituted furan derivative, is a potential monomer or precursor for the synthesis of novel functional materials. Its structure, featuring both a methyl group and a carboxylate group on the furan ring, allows for various chemical modifications and polymerization strategies.

Physicochemical Properties

PropertyMethyl furan-3-carboxylateMethyl 2-methylfuran-3-carboxylateThis compound (Predicted)
Molecular Formula C₆H₆O₃[9]C₇H₈O₃[10]C₇H₈O₃
Molecular Weight 126.11 g/mol [9]140.14 g/mol [10]140.14 g/mol
Boiling Point 64°C at 4 mmHg[11]Not availableLikely similar to isomers
Melting Point 64-67 °C[11]Not availableLikely a low-melting solid or liquid
Density 1.17 g/cm³[11]Not available~1.1-1.2 g/cm³
Refractive Index 1.4670 to 1.4700[11]Not available~1.47

Potential Applications in Materials Science

Building Block for Bio-based Polymers

This compound can be envisioned as a monomer for the synthesis of novel bio-based polyesters. The ester group can be hydrolyzed to a carboxylic acid, and the methyl group could potentially be functionalized. The resulting di-functional monomer could then be used in polycondensation reactions. The presence of the methyl group on the furan ring may influence the polymer's solubility, processability, and thermal properties.

Precursor for Functional Monomers

The carboxylate group can be reduced to an alcohol, and the methyl group can be halogenated to create a bifunctional monomer like 4-(bromomethyl)furan-3-carboxylic acid methyl ester. Such monomers can be used to synthesize a variety of polymers with tailored properties.

Component in Organic Electronics

Furan-based materials are being explored for their use in organic electronics due to their favorable electronic properties.[6][7][8][12] this compound could serve as a starting material for the synthesis of more complex conjugated molecules for use in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). The electron-donating nature of the furan ring and the potential for extending conjugation make it an interesting scaffold for such applications.

Experimental Protocols

Proposed Synthesis of this compound

A direct, optimized synthesis for this compound is not widely reported. However, a plausible synthetic route can be adapted from general methods for the synthesis of polysubstituted furans. One such method involves the reaction of sulfonium acylmethylides with acetylenic esters.[13]

Reaction Scheme:

Dimethylsulfonium_acylmethylide Dimethylsulfonium acylmethylide Product This compound Dimethylsulfonium_acylmethylide->Product + Methyl_but-2-ynoate Methyl but-2-ynoate Methyl_but-2-ynoate->Product Tandem Reaction

Figure 1: Proposed synthesis of this compound.

Protocol:

  • Preparation of Dimethylsulfonium Acylmethylide: Synthesize the appropriate dimethylsulfonium acylmethylide from the corresponding α-bromo ketone and dimethyl sulfide, followed by deprotonation with a suitable base (e.g., NaH).

  • Reaction with Acetylenic Ester: In a flame-dried, nitrogen-purged flask, dissolve the dimethylsulfonium acylmethylide in a suitable solvent such as DMSO.

  • Add methyl but-2-ynoate dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Workflow for Polymer Synthesis

The following diagram illustrates a conceptual workflow for the polymerization of a furan-based monomer derived from this compound.

cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Material Characterization Start This compound Step1 Hydrolysis/Functionalization Start->Step1 Monomer Difunctional Furan Monomer Step1->Monomer Polymerization Polycondensation Monomer->Polymerization Polymer Furan-based Polyester Polymerization->Polymer Characterization Spectroscopy (NMR, IR) Thermal Analysis (TGA, DSC) Mechanical Testing Polymer->Characterization

Figure 2: Conceptual workflow for furan-based polymer synthesis.

Signaling Pathways and Logical Relationships

While not directly involved in biological signaling pathways in a cellular context, the synthesis and application of this compound in materials science follow a logical progression.

Renewable_Feedstocks Renewable Feedstocks (e.g., Biomass) Furan_Derivatives Furan Derivatives Renewable_Feedstocks->Furan_Derivatives M4MFC This compound Furan_Derivatives->M4MFC Functional_Monomers Functional Monomers M4MFC->Functional_Monomers Advanced_Materials Advanced Materials (Polymers, Organic Electronics) Functional_Monomers->Advanced_Materials Sustainable_Applications Sustainable Applications Advanced_Materials->Sustainable_Applications

Figure 3: Logical relationship from feedstock to application.

Conclusion and Future Perspectives

This compound represents a promising, yet largely unexplored, building block for materials science. Its furan core, derived from renewable resources, aligns with the growing demand for sustainable materials. Future research should focus on developing efficient and scalable syntheses of this compound and exploring its polymerization and incorporation into functional materials. Characterization of the resulting materials will be crucial to understanding the structure-property relationships and unlocking the full potential of this and other novel furan-based monomers.

References

Troubleshooting & Optimization

Optimization of reaction conditions for Methyl 4-methylfuran-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 4-methylfuran-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incorrect Reaction Temperature: The reaction may be too cold to proceed at an adequate rate or too hot, leading to decomposition.Systematically vary the reaction temperature. For instance, in syntheses involving sulfonium ylides and acetylenic esters, yields can be sensitive to temperature changes. An increase from 80 °C to 110 °C has been shown to improve yields in some cases.[1]
Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates or may have degraded.Screen different catalysts. For furan synthesis, various catalysts including noble-metal and earth-abundant transition metals have been utilized.[2] For reactions sensitive to strong acids, milder catalysts like phosphoric acid or boron trifluoride may be beneficial.[3]
Poor Quality Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.Ensure all reagents and solvents are pure and anhydrous, as required by the specific protocol.
Suboptimal Reaction Time: The reaction may not have proceeded to completion, or the product may be degrading over extended reaction times.Conduct a time-course study to determine the optimal reaction duration. Extending the reaction time does not always lead to a significant increase in yield and can sometimes lead to lower yields.[1]
Formation of Significant Byproducts Side Reactions: Furan rings are susceptible to various side reactions, especially under acidic conditions, which can lead to polymerization or ring-opening.[3]Use milder reaction conditions. For acylations, using a mild catalyst such as phosphoric acid or boron trifluoride can prevent degradation of the furan ring.[3] Protecting reactive functional groups on the starting materials can also prevent unwanted side reactions.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products.Carefully control the stoichiometry of the reactants. For example, in the synthesis from acetylenic esters and sulfur ylides, the molar ratio of the reactants is a critical parameter.[1]
Difficulty in Product Purification Similar Polarity of Product and Impurities: Byproducts may have similar chromatographic behavior to the desired product, making separation difficult.Optimize the purification method. This may involve testing different solvent systems for column chromatography, or exploring alternative purification techniques such as distillation or recrystallization.
Reaction Fails to Initiate Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation.Use a fresh batch of catalyst and ensure proper handling and storage conditions.
Presence of Inhibitors: Trace impurities in the starting materials or solvents can act as reaction inhibitors.Purify all starting materials and use high-purity, dry solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: The most critical parameters are typically the reaction temperature, the choice of catalyst and solvent, and the stoichiometry of the reactants. The furan ring is sensitive to strong acids and high temperatures, which can lead to decomposition or polymerization.[3] Therefore, careful optimization of these parameters is essential for achieving high yields and purity.

Q2: My reaction is very slow. How can I increase the reaction rate without promoting side reactions?

A2: To increase the reaction rate, you can try slightly increasing the reaction temperature or screening for a more active catalyst. However, be cautious as excessive temperature can lead to byproduct formation. Microwave irradiation has been shown to significantly reduce reaction times in some furan syntheses.[1]

Q3: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is the likely cause and how can I prevent it?

A3: The formation of a dark, tar-like substance often indicates polymerization or decomposition of the furan ring, which is a common issue in furan synthesis, especially under strong acidic conditions.[3] To prevent this, consider using a milder catalyst, lowering the reaction temperature, or using a protecting group strategy for sensitive functionalities.

Q4: What are the common methods for purifying this compound?

A4: Common purification methods include column chromatography on silica gel, distillation, and recrystallization. The choice of method will depend on the physical properties of the product and the nature of the impurities.

Q5: Are there any specific safety precautions I should take when working with furan derivatives?

A5: Yes, furan and its derivatives can be harmful. It is important to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific compounds you are using.

Experimental Protocols

General Protocol for the Synthesis of Polysubstituted Furans from Acetylenic Esters and Sulfur Ylides

This protocol is adapted from a general method for the synthesis of polysubstituted furans and can be optimized for this compound.[1]

  • Reactant Preparation: In a dry reaction vessel, dissolve the acetylenic ester (0.125 mmol) and the sulfur ylide (0.250 mmol) in dimethyl sulfoxide (DMSO) (1 mL).

  • Reaction Execution: Stir the mixture under a nitrogen atmosphere at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 4 hours).

  • Work-up: After the reaction is complete, quench the reaction mixture and extract the product using an appropriate organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

Note: This is a general procedure and the specific substrates, reaction temperature, and time should be optimized for the synthesis of this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for Furan Synthesis (Example Data) [1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMSO80475
2Toluene80450
3Acetonitrile80462
4DMSO110480
5DMSO80273

This table is an illustrative example based on data for a similar furan synthesis and highlights the importance of optimizing reaction parameters.

Visualizations

Experimental_Workflow reagents Prepare Reagents (Acetylenic Ester, Sulfur Ylide) reaction Reaction Setup (Solvent, Inert Atmosphere) reagents->reaction Add heating Heating & Stirring (e.g., 80-110°C) reaction->heating Initiate monitoring Monitor Reaction (TLC) heating->monitoring During Reaction workup Quenching & Extraction monitoring->workup Completion purification Purification (Column Chromatography) workup->purification Crude Product analysis Product Analysis (NMR, MS) purification->analysis Pure Product Troubleshooting_Guide start Low or No Yield check_temp Check Temperature start->check_temp check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Check Reagent Purity start->check_reagents optimize_temp Optimize Temperature (e.g., 80-110°C) check_temp->optimize_temp screen_catalysts Screen Catalysts (e.g., milder acids) check_catalyst->screen_catalysts purify_reagents Purify Reagents/Solvents check_reagents->purify_reagents

References

Technical Support Center: Synthesis of Methyl 4-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-methylfuran-3-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and direct route is the Feist-Bénary synthesis , which involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2][3][4][5] For the synthesis of this compound, this typically involves the reaction of chloroacetone with methyl acetoacetate . Another potential route is the synthesis of 4-methylfuran-3-carboxylic acid followed by an esterification step.[6][7]

Q2: My yield of this compound is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.

  • Base Selection: The choice and amount of base are critical. Weak bases like pyridine or ammonia are typically used.[2][3] Stronger bases may promote side reactions.

  • Formation of Isomeric Byproducts: Under certain conditions, the reaction can favor the formation of an isomeric furan, Methyl 3-methylfuran-2-carboxylate, through a Paal-Knorr type cyclization of an intermediate.[1]

  • Purity of Starting Materials: Impurities in either chloroacetone or methyl acetoacetate can lead to side reactions and reduced yields.

  • Inefficient Purification: The final product may be lost during workup and purification steps.

Q3: How can I minimize the formation of the isomeric byproduct, Methyl 3-methylfuran-2-carboxylate?

A3: The formation of the undesired isomer is a known issue in Feist-Bénary synthesis.[1] To favor the formation of the desired this compound, consider the following:

  • Choice of Base: Using a milder base can help control the reaction pathway.

  • Temperature Control: Running the reaction at a lower temperature may increase the selectivity for the desired product.

  • Order of Addition: Adding the base slowly to the mixture of the α-halo ketone and β-dicarbonyl compound can sometimes improve selectivity.

Q4: What are the recommended purification methods for this compound?

A4: After the reaction, the crude product is typically worked up by extraction. The final purification is often achieved by fractional distillation under reduced pressure or flash column chromatography on silica gel.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive reagents.Ensure the quality and purity of starting materials (chloroacetone and methyl acetoacetate).
Incorrect reaction temperature.Optimize the reaction temperature. A typical range for the Feist-Bénary reaction is 50-100°C.[3]
Inappropriate base.Use a mild base such as pyridine or triethylamine.[3]
Formation of a Significant Amount of Isomeric Byproduct Reaction conditions favor the Paal-Knorr cyclization pathway.[1]Modify the reaction conditions: try a different base, lower the reaction temperature, or change the solvent.
Dark-colored Reaction Mixture or Tar Formation Polymerization of starting materials or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) and consider using a lower reaction temperature.
Difficulty in Isolating the Product Product is soluble in the aqueous phase during workup.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product before extraction.
Emulsion formation during extraction.Add a small amount of a different organic solvent or filter the mixture through celite.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of a structurally related furan-3-carboxylate, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for a Furan-3-carboxylate Synthesis [8]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene80455
2Dioxane80462
3CH3CN80450
4DMF80457
5DMSO80481
6DMSO110480
7DMSO80273

Data adapted from a study on a similar furan-3-carboxylate synthesis and should be used as a guideline for optimization.

Experimental Protocols

Protocol 1: Feist-Bénary Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Feist-Bénary synthesis.[2][3][5]

Materials:

  • Methyl acetoacetate

  • Chloroacetone

  • Pyridine

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acetoacetate (1 equivalent) and chloroacetone (1 equivalent) in ethanol.

  • Slowly add pyridine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

Protocol 2: Esterification of 4-methylfuran-3-carboxylic acid

This protocol describes the esterification of the corresponding carboxylic acid, which can be synthesized via alternative routes.[7][9]

Materials:

  • 4-methylfuran-3-carboxylic acid

  • Methanol

  • Concentrated sulfuric acid (catalytic amount)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 4-methylfuran-3-carboxylic acid (1 equivalent) in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Visualizations

Feist_Benary_Workflow Experimental Workflow for Feist-Bénary Synthesis start Start reactants Mix Methyl Acetoacetate and Chloroacetone in Ethanol start->reactants add_base Add Pyridine reactants->add_base reflux Reflux at 80°C for 4-6h add_base->reflux workup Workup: - Evaporate Ethanol - Extract with Ether - Wash with NaHCO3 & Brine reflux->workup dry Dry with MgSO4 and Concentrate workup->dry purify Purify by Distillation or Chromatography dry->purify product This compound purify->product

Caption: Workflow for the Feist-Bénary synthesis.

Troubleshooting_Yield Troubleshooting Low Yield low_yield Low Yield check_reagents Check Purity of Starting Materials low_yield->check_reagents optimize_temp Optimize Reaction Temperature low_yield->optimize_temp change_base Change Base or Concentration low_yield->change_base check_isomer Analyze for Isomeric Byproduct low_yield->check_isomer improve_workup Optimize Workup & Purification low_yield->improve_workup check_reagents->low_yield If pure optimize_temp->low_yield If optimized change_base->low_yield If optimized check_isomer->low_yield If isomer present, modify conditions improve_workup->low_yield If optimized

Caption: Logical steps for troubleshooting low yield.

References

Technical Support Center: Synthesis of Methyl 4-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of Methyl 4-methylfuran-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

A1: Low yields can stem from several factors. One common synthetic route involves the reaction of a sulfur ylide with an acetylenic ester. In this context, incomplete reaction or the formation of side products are primary culprits.

  • Incomplete Reaction: The reactivity of the acetylenic ester is crucial. Electron-deficient alkynes generally perform better. If your alkyne is not sufficiently reactive, the initial Michael addition may be slow or incomplete.

    • Solution: Consider increasing the reaction temperature or switching to a more activating group on the alkyne if possible. Prolonging the reaction time can also be beneficial, but this should be monitored to avoid decomposition.

  • Side Reactions: Several side reactions can compete with the desired furan formation, leading to a lower yield of this compound. These include polymerization of the starting materials, or alternative cyclization pathways.

    • Solution: Ensure slow addition of the reagents to control the reaction temperature and minimize polymerization. Running the reaction at a lower concentration might also be beneficial.

  • Purity of Reagents: The purity of starting materials, especially the sulfur ylide, is critical. Impurities can interfere with the reaction.

    • Solution: Use freshly prepared or purified reagents. The sulfur ylide should be prepared and used under anhydrous conditions to prevent hydrolysis.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is a common issue. In the synthesis of substituted furans, these can arise from various competing reaction pathways.

  • Possible Byproducts:

    • Michael Adduct: The initial intermediate from the Michael addition of the sulfur ylide to the acetylenic ester may not proceed to the cyclization step and can be isolated as a stable byproduct.

    • Polymerization: Acetylenic esters can be prone to polymerization, especially at higher temperatures or in the presence of radical initiators.

    • Alternative Cyclization Products: Depending on the specific reactants and conditions, alternative cyclization pathways could lead to different heterocyclic structures.

  • Minimizing Byproducts:

    • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can favor side reactions.

    • Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant might lead to the formation of specific byproducts.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.[1]

Parameter Recommended Condition Effect on Purity
Temperature 80-110 °CHigher temperatures may increase reaction rate but can also lead to more byproducts.[1]
Solvent Toluene, DioxaneThe choice of solvent can influence the reaction pathway and solubility of intermediates.
Atmosphere Inert (Nitrogen/Argon)Prevents oxidation of starting materials and intermediates.[1]

Q3: I am having difficulty purifying the final product. What purification strategies are recommended?

A3: Purification of this compound can be challenging due to the presence of structurally similar byproducts.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A non-polar/polar solvent system, such as a mixture of hexane and ethyl acetate, is typically effective. The polarity should be optimized based on TLC analysis.

  • Distillation: If the product is a liquid and the boiling points of the impurities are sufficiently different, vacuum distillation can be a viable purification method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic route to prepare this compound?

A: A modern and versatile method for the synthesis of polysubstituted furans involves the reaction of dimethylsulfonium acylmethylides (sulfur ylides) with alkyl acetylenecarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, and subsequent rearrangement and elimination to form the furan ring.[1]

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. Many of the reagents used in this synthesis are hazardous.

  • Sulfur ylides and their precursors can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents like toluene and dioxane are flammable and have associated health risks.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a representative protocol based on the synthesis of similar furan derivatives.[1] Optimization may be required.

  • Preparation of the Sulfur Ylide:

    • To a solution of the appropriate halomethyl carbonyl compound (10 mmol) in acetone (15 mL), add dimethyl sulfide (10 mmol).

    • Stir the mixture for 12 hours. Filter the resulting sulfonium salt and wash with acetone.

    • Add the sulfonium salt to a solution of sodium hydroxide (10 mmol) in water (10 mL) at 0 °C.

    • Stir the solution for 30 minutes and then extract the sulfur ylide with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Synthesis of this compound:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the appropriate acetylenic ester (0.125 mmol) in 1 mL of toluene.

    • Add the freshly prepared sulfur ylide.

    • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visual Guides

Main_Reaction_Pathway reagent1 Sulfur Ylide intermediate1 Michael Adduct Intermediate reagent1->intermediate1 Michael Addition reagent2 Acetylenic Ester reagent2->intermediate1 product This compound intermediate1->product Intramolecular Cyclization & Elimination

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction_Pathway reagent Acetylenic Ester side_product Polymerization Product reagent->side_product High Temperature / Impurities

Caption: Common side reaction leading to byproduct formation.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_purity Check Purity of Starting Materials start->check_purity pure Pure Product? check_purity->pure check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_purification Optimize Purification (Column Chromatography) end Successful Synthesis optimize_purification->end pure->check_conditions Yes rerun Re-run with Pure Reagents pure->rerun No conditions_ok->optimize_purification Yes adjust Adjust Temperature or Time conditions_ok->adjust No rerun->check_conditions adjust->start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Methyl 4-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 4-methylfuran-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities often depend on the synthetic route employed. For instance, in a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, impurities may include unreacted starting materials, incompletely cyclized intermediates such as hemiacetals, and potential side-products from aldol-type condensation reactions.[1][2][3] If the synthesis involves an esterification step from 4-methylfuran-3-carboxylic acid, unreacted acid and excess alcohol may be present.[4][5][6]

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are fractional distillation under reduced pressure (vacuum distillation), column chromatography, and recrystallization. The choice of method depends on the nature and boiling points of the impurities.

Q3: My purified product is still showing minor impurities by GC-MS. What can I do?

A3: If trace impurities persist after initial purification, a secondary purification step using a different technique is recommended. For example, if you initially used distillation, consider running the product through a silica gel plug or performing flash column chromatography with a carefully selected eluent system.

Q4: I am observing product degradation during distillation. How can I avoid this?

A4: Furan derivatives can be sensitive to high temperatures.[7] To minimize thermal degradation, it is crucial to perform the distillation under high vacuum to lower the boiling point of the product.[8][9] Ensure the heating mantle temperature is only slightly higher than the boiling point of the ester at the given pressure.

Troubleshooting Guides

Problem 1: Low Purity After Distillation
Symptom Possible Cause Troubleshooting Steps
Product is co-distilling with an impurity.The impurity has a boiling point very close to that of the product.1. Improve Fractional Distillation: Use a longer fractionating column or one with a higher theoretical plate count to improve separation efficiency. 2. Switch Purification Method: Consider using column chromatography, which separates based on polarity rather than boiling point.
The distilled product is discolored (yellow or brown).Thermal decomposition of the product or impurities.1. Reduce Distillation Temperature: Increase the vacuum to further lower the boiling point. 2. Use a Wiped-Film Evaporator: For highly sensitive compounds, this technique minimizes the time the compound spends at high temperatures.
Water is present in the final product.Incomplete drying of the crude product or glassware.1. Thoroughly Dry Crude Product: Use a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation. 2. Ensure Dry Glassware: Flame-dry or oven-dry all distillation glassware before use.
Problem 2: Poor Separation During Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Product and impurities elute together.The chosen eluent system has the wrong polarity.1. Optimize Eluent System: Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities. A good starting point for furan derivatives can be a mixture of hexane and ethyl acetate.[10] 2. Adjust Polarity Gradient: If using gradient elution, ensure the polarity change is gradual enough to resolve closely eluting compounds.
Product is tailing on the column.The compound is interacting too strongly with the stationary phase.1. Add a Polar Modifier: For acidic impurities, adding a small amount of acetic acid to the eluent can help. For basic impurities, a small amount of triethylamine can be beneficial. 2. Change Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.
Low recovery of the product from the column.The product is irreversibly adsorbed onto the stationary phase.1. Use a Less Active Stationary Phase: Consider using deactivated silica gel or alumina. 2. Elute with a Stronger Solvent: After collecting the main fractions, flush the column with a highly polar solvent (e.g., methanol) to recover any strongly adsorbed material.
Problem 3: Difficulty with Recrystallization
Symptom Possible Cause Troubleshooting Steps
The compound oils out instead of forming crystals.The solution is supersaturated at a temperature above the compound's melting point, or the cooling rate is too fast.1. Use More Solvent: Ensure the compound is fully dissolved at the boiling point of the solvent. 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization.
No crystals form upon cooling.The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.1. Use a Less Polar Solvent: If a polar solvent was used, try a less polar one in which the compound is less soluble at room temperature. 2. Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent and increase the concentration. 3. Use a Two-Solvent System: Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes turbid. Heat to clarify and then cool slowly.
Impurities co-crystallize with the product.The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.1. Select a Different Solvent: Experiment with various solvents to find one in which the impurity is either very soluble or very insoluble at all temperatures, while the product has the desired solubility profile. 2. Hot Filtration: If the impurity is insoluble at high temperatures, perform a hot filtration to remove it before cooling the solution.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound C₇H₈O₃140.14~180-185 (est.)Moderately Polar
4-Methylfuran-3-carboxylic acidC₆H₆O₃126.11>200 (decomposes)Polar
1,4-Dicarbonyl Precursor (example: 2-methyl-3,6-hexanedione)C₇H₁₂O₂128.17~190-195More Polar than product
Hemiacetal IntermediateC₇H₁₂O₃144.17Unstable, reverts to dicarbonylPolar

Note: The properties of specific impurities will vary depending on the exact synthetic route.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard fractional distillation apparatus with a short-path distillation head and a vacuum adapter. Ensure all glassware is dry.

  • Crude Material: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Vacuum Application: Slowly apply vacuum to the system. A pressure of 1-10 mmHg is typically effective for this class of compounds.

  • Heating: Gently heat the distillation flask using a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the applied pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a pre-determined solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

experimental_workflow crude_product Crude Methyl 4-methylfuran-3-carboxylate distillation Vacuum Distillation crude_product->distillation chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization analysis Purity Analysis (GC-MS, NMR) distillation->analysis waste Impurities distillation->waste chromatography->analysis chromatography->waste recrystallization->analysis recrystallization->waste analysis->chromatography Purity < 98% pure_product Pure Product analysis->pure_product Purity > 98%

Caption: General purification workflow for this compound.

troubleshooting_logic start Low Purity After Initial Purification check_method Identify Initial Purification Method start->check_method distillation Distillation Issues check_method->distillation Distillation chromatography Chromatography Issues check_method->chromatography Chromatography recrystallization Recrystallization Issues check_method->recrystallization Recrystallization dist_co_distill Co-distillation of Impurity distillation->dist_co_distill dist_decomp Thermal Decomposition distillation->dist_decomp chrom_wrong_eluent Incorrect Eluent System chromatography->chrom_wrong_eluent recrys_oiling_out Oiling Out recrystallization->recrys_oiling_out solution1 Use Column Chromatography dist_co_distill->solution1 solution2 Lower Distillation Pressure/Temp dist_decomp->solution2 solution3 Optimize Eluent via TLC chrom_wrong_eluent->solution3 solution4 Slow Cooling / Change Solvent recrys_oiling_out->solution4

Caption: Troubleshooting logic for low purity of this compound.

References

Stability of Methyl 4-methylfuran-3-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Methyl 4-methylfuran-3-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dark, and well-ventilated place.[1] The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to store it away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1] For long-term storage, refrigeration at 2-8°C is recommended, often under an inert atmosphere like argon or nitrogen.[2]

Q2: My sample of this compound shows impurities upon analysis, even though it was pure initially. What could be the cause?

Degradation of the sample is the most likely cause. The two primary pathways for degradation are hydrolysis of the ester group and reactions involving the furan ring.

  • Ester Hydrolysis: Exposure to moisture, especially in the presence of acidic or basic contaminants, can hydrolyze the methyl ester to 4-methylfuran-3-carboxylic acid and methanol.

  • Furan Ring Instability: The furan ring, while aromatic, can be susceptible to degradation under certain conditions. Strong acids, high temperatures, and oxidizing agents can lead to ring-opening or other side reactions.[3][4]

To troubleshoot, review your storage conditions and handling procedures. Ensure the compound has not been exposed to high humidity, extreme pH conditions, or excessive heat.

Q3: How stable is this compound to different pH conditions?

  • Acidic Conditions (pH < 4): The compound is likely susceptible to acid-catalyzed hydrolysis of the ester group. Furthermore, furan rings can be unstable in strongly acidic media, potentially leading to polymerization or ring-opening.[3]

  • Neutral Conditions (pH ≈ 7): The compound is expected to be most stable at or near neutral pH.

  • Basic Conditions (pH > 8): The compound is highly susceptible to base-catalyzed hydrolysis (saponification), which is typically much faster than acid-catalyzed hydrolysis for esters.

It is crucial to control the pH environment to ensure the stability and efficacy of the compound in any application.[5]

Q4: Can this compound withstand high temperatures during an experiment?

Furan-based compounds can exhibit good thermal stability, but this is highly dependent on the specific substituents and the presence of other reagents.[6][7] While some furan-based polymers are stable at temperatures exceeding 400°C, the functional groups on this compound may make it less stable.[6] Thermal degradation can occur, and furan itself can form during the thermal processing of various foods, indicating that the ring can be both a product and a subject of thermal reactions.[8] It is recommended to avoid prolonged exposure to high temperatures (e.g., >80-100°C) without preliminary stability testing.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in a Reaction

If you are observing low yields or the formation of unexpected side products when using this compound as a starting material, follow this troubleshooting workflow.

A Problem: Low Yield or Unexpected Side Products B 1. Verify Purity of Starting Material (Use HPLC, GC-MS, or NMR) A->B C Is the starting material pure? B->C D 2. Review Reaction Conditions (pH, Temp, Atmosphere) C->D Yes I Purify starting material and re-run experiment C->I No E Is the reaction run under acidic or basic conditions? D->E F Is the reaction run at high temp? E->F No G Consider Ester Hydrolysis (Side product: Carboxylic Acid) E->G Yes H Consider Thermal Degradation F->H Yes J 3. Check for Incompatible Reagents (e.g., Strong Oxidants) F->J No K Consider Furan Ring Oxidation or other side reactions J->K prep 1. Preparation - Prepare aqueous buffers (e.g., pH 3, 5, 7, 9, 11) - Prepare a concentrated stock solution of the compound in a miscible organic solvent (e.g., Acetonitrile) init 2. Initiation - Add a small aliquot of the stock solution to each buffer to a final concentration of ~0.1 mg/mL - Vortex to mix thoroughly prep->init incub 3. Incubation - Maintain samples at a constant, controlled temperature (e.g., 25°C or 40°C) init->incub samp 4. Sampling - Withdraw aliquots at specified time points (e.g., t=0, 1, 2, 4, 8, 24 hours) incub->samp anal 5. Analysis - Immediately analyze each aliquot by a validated reverse-phase HPLC-UV method - Monitor the disappearance of the parent compound peak samp->anal data 6. Data Processing - Plot the natural log of the peak area vs. time - Determine the degradation rate constant (k) from the slope of the line anal->data p1 p2 prod2 Methanol p3 p3->prod2 reactant This compound prod1 4-methylfuran-3-carboxylic acid reactant->prod1 + H₂O (Acid or Base catalysis)

References

Furan Synthesis Technical Support Center: Troubleshooting By-product Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Furan Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and minimize by-product formation during furan synthesis. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in furan synthesis?

A1: By-product formation is highly dependent on the synthetic route.

  • In the Paal-Knorr synthesis , the harsh acidic conditions can lead to degradation and polymerization of the starting 1,4-dicarbonyl compound or the furan product, often resulting in tar-like materials.

  • The Feist-Benary synthesis is known to sometimes yield an alternative furan isomer. This occurs through the formation of a tricarbonyl intermediate which can subsequently cyclize via a Paal-Knorr type mechanism.

  • In furan synthesis from biomass (e.g., dehydration of fructose to 5-hydroxymethylfurfural or HMF), the primary by-products are soluble polymers and insoluble, dark-colored solids collectively known as "humins". Levulinic acid and formic acid are also common by-products resulting from the rehydration of HMF.[1][2][3]

Q2: How can I minimize the formation of these by-products?

A2: Minimizing by-products requires careful control of reaction conditions.

  • For the Paal-Knorr synthesis , using milder acid catalysts (e.g., Lewis acids like Sc(OTf)₃ or solid acids like montmorillonite clay) or employing microwave-assisted heating can reduce degradation by allowing for lower temperatures and shorter reaction times.[4]

  • In the Feist-Benary synthesis , the choice of base and solvent is crucial for controlling regioselectivity and minimizing the formation of the isomeric furan. Using mild bases like pyridine or triethylamine is often optimal.[5]

  • To reduce humin formation in biomass conversion, strategies include using biphasic solvent systems to continuously extract the furan product from the reactive aqueous phase, protecting the hydroxyl group of the starting sugar or the intermediate HMF, and optimizing the catalyst and reaction temperature to favor dehydration over side reactions.[6]

Q3: My Paal-Knorr reaction is giving a low yield and a lot of dark, tarry material. What is happening and how can I fix it?

A3: The formation of tar-like substances in the Paal-Knorr synthesis is typically due to the degradation and polymerization of your starting materials or furan product under strong acidic conditions.[4] To address this, consider the following:

  • Switch to a milder catalyst: Instead of strong protic acids like sulfuric acid or hydrochloric acid, try using a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a solid acid catalyst (e.g., Amberlyst resins, montmorillonite clay).[4]

  • Optimize reaction temperature and time: Prolonged heating can promote degradation. Try running the reaction at a lower temperature for a longer period or, conversely, use microwave irradiation to significantly shorten the reaction time.

  • Use anhydrous conditions: The presence of water can sometimes contribute to side reactions. Using a dehydrating agent or running the reaction in an anhydrous solvent may improve your yield.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Isomer in Feist-Benary Synthesis

Symptom: You have isolated a furan product, but spectroscopic analysis (e.g., NMR) indicates it is not the expected regioisomer.

Cause: In the Feist-Benary synthesis, the initially formed tricarbonyl intermediate can undergo a competing Paal-Knorr type cyclization under certain conditions, leading to a different furan isomer.

Troubleshooting Workflow:

feist_benary_troubleshooting start Unexpected Isomer in Feist-Benary Synthesis check_base Analyze Base Used start->check_base strong_base Strong Base (e.g., NaOH, alkoxides)? check_base->strong_base check_solvent Evaluate Solvent Polarity polar_aprotic Polar Aprotic Solvent (e.g., DMF, DMSO)? check_solvent->polar_aprotic check_temp Review Reaction Temperature high_temp High Temperature (>100 °C)? check_temp->high_temp strong_base->check_solvent No solution1 Switch to a Milder Base (e.g., Pyridine, Triethylamine) strong_base->solution1 Yes polar_aprotic->check_temp No solution2 Use a Less Polar or Protic Solvent (e.g., Ethanol, THF) polar_aprotic->solution2 Yes high_temp->solution1 No, try changing base solution3 Lower Reaction Temperature and Monitor Progress (TLC) high_temp->solution3 Yes humin_formation Fructose Fructose Dehydration Acid-Catalyzed Dehydration Fructose->Dehydration Condensation2 Condensation/ Polymerization Fructose->Condensation2 HMF 5-Hydroxymethylfurfural (5-HMF) Dehydration->HMF Rehydration Rehydration HMF->Rehydration Condensation1 Condensation/ Polymerization HMF->Condensation1 LA_FA Levulinic Acid + Formic Acid Rehydration->LA_FA LA_FA->Condensation2 Humins Humins Condensation1->Humins Condensation2->Humins

References

Technical Support Center: Scaling Up the Synthesis of Methyl 4-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 4-methylfuran-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges encountered during the scale-up of this important furan derivative. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for this compound?

A1: A robust and scalable approach for the synthesis of this compound is based on the Feist-Benary furan synthesis. This method involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. For this specific target, a feasible route involves the reaction of the enolate of methyl 2-methyl-3-oxobutanoate with chloroacetaldehyde.

Q2: What are the critical parameters to control during the Feist-Benary reaction for this synthesis?

A2: The critical parameters to control are:

  • Base Selection: A non-nucleophilic, sterically hindered base is preferred to minimize side reactions.

  • Temperature: The initial enolate formation should be performed at low temperatures to ensure regioselectivity and prevent self-condensation. The subsequent cyclization may require heating.

  • Reaction Time: Adequate time must be allowed for each step (enolate formation, alkylation, and cyclization) to proceed to completion.

  • Purity of Starting Materials: The purity of the β-ketoester and the α-haloaldehyde is crucial to avoid side products and ensure high yields.

Q3: What are the expected side products in this synthesis?

A3: Potential side products can arise from several pathways:

  • Self-condensation of the β-ketoester: The enolate of methyl 2-methyl-3-oxobutanoate can react with itself.

  • Polymerization of chloroacetaldehyde: Chloroacetaldehyde is prone to polymerization, especially in the presence of base.

  • Formation of regioisomers: Depending on the reaction conditions, minor amounts of other furan isomers might be formed.

  • Incomplete cyclization: The intermediate, a hydroxydihydrofuran, may be present if the final dehydration step is incomplete.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through a combination of techniques. After an aqueous workup to remove the base and salts, the crude product can be purified by fractional distillation under reduced pressure. If non-volatile impurities are present, column chromatography on silica gel may be necessary prior to distillation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete enolate formation. 2. Deactivation of the enolate. 3. Low reactivity of the α-haloaldehyde. 4. Incorrect reaction temperature.1. Use a stronger, non-nucleophilic base (e.g., LDA, NaH). Ensure anhydrous conditions. 2. Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Consider using the more reactive bromo- or iodoacetaldehyde, but be aware of their lower stability. 4. Optimize the temperature for both the enolate formation (typically low temperature) and the subsequent alkylation/cyclization (may require warming).
Formation of Multiple Products/Low Selectivity 1. Self-condensation of the β-ketoester. 2. Polymerization of chloroacetaldehyde. 3. Formation of regioisomeric furans.1. Add the β-ketoester slowly to the base at low temperature to maintain a low concentration of the enolate. 2. Use freshly prepared or distilled chloroacetaldehyde. Add it slowly to the reaction mixture at a controlled temperature. 3. Ensure complete and regioselective formation of the desired enolate by using a strong, sterically hindered base at low temperature.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Incorrect stoichiometry of reagents.1. Increase the reaction time and/or temperature after the initial addition. Monitor the reaction progress by TLC or GC. 2. Use a slight excess (1.1-1.2 equivalents) of the α-haloaldehyde to ensure complete consumption of the β-ketoester enolate.
Difficulty in Isolating the Product 1. Emulsion formation during aqueous workup. 2. Product is volatile and lost during solvent removal.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Use a rotary evaporator with a well-controlled vacuum and bath temperature. For highly volatile products, consider extraction with a lower boiling point solvent and careful concentration.
Product Darkens or Decomposes on Standing 1. Presence of acidic or basic impurities. 2. Oxidation of the furan ring.1. Ensure the product is thoroughly washed and neutralized during workup. Consider a final distillation for purification. 2. Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Experimental Protocols

Proposed Synthesis of this compound via Feist-Benary Condensation

This protocol is a proposed scalable route based on the principles of the Feist-Benary furan synthesis. Optimization of specific parameters may be required for your specific laboratory setup and scale.

Step 1: Enolate Formation of Methyl 2-methyl-3-oxobutanoate

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the cooled THF.

  • In the dropping funnel, prepare a solution of methyl 2-methyl-3-oxobutanoate in anhydrous THF.

  • Add the solution of methyl 2-methyl-3-oxobutanoate dropwise to the stirred LDA solution, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30-60 minutes to ensure complete enolate formation.

Step 2: Alkylation and Cyclization

  • Prepare a solution of freshly distilled chloroacetaldehyde in anhydrous THF in a separate dropping funnel.

  • Add the chloroacetaldehyde solution dropwise to the enolate solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 65 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Quantitative Data Summary

The following table provides representative quantitative data for a lab-scale synthesis. These values should be optimized for scale-up operations.

ParameterValueNotes
Reactant Stoichiometry
Methyl 2-methyl-3-oxobutanoate1.0 eq
Lithium Diisopropylamide (LDA)1.05 eqA slight excess ensures complete enolate formation.
Chloroacetaldehyde1.1 eqA slight excess drives the reaction to completion.
Reaction Conditions
Enolate Formation Temperature-78 °CCritical for regioselectivity.
Alkylation/Cyclization TemperatureRoom Temperature to 65 °CGradual warming followed by reflux.
Reaction Time4-6 hoursMonitor by TLC/GC for completion.
Yields
Expected Crude Yield60-75%Highly dependent on reaction conditions and purity of reagents.
Expected Purified Yield50-65%After distillation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Set up flame-dried glassware under N2 start->setup cool Cool THF to -78°C setup->cool add_lda Add LDA solution cool->add_lda form_enolate Add Methyl 2-methyl-3-oxobutanoate (Enolate Formation) add_lda->form_enolate add_chloro Add Chloroacetaldehyde (Alkylation) form_enolate->add_chloro warm_reflux Warm to RT and Reflux (Cyclization & Dehydration) add_chloro->warm_reflux quench Quench with aq. NH4Cl warm_reflux->quench extract Extract with Et2O/EtOAc quench->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

G cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Enolate Formation problem->cause1 cause2 Side Reactions (e.g., Self-Condensation) problem->cause2 cause3 Poor Reagent Quality problem->cause3 cause4 Suboptimal Conditions problem->cause4 sol1 Use Stronger/Drier Base Maintain Anhydrous Conditions cause1->sol1 sol2 Control Addition Rate & Temperature cause2->sol2 sol3 Purify Starting Materials cause3->sol3 sol4 Optimize Temperature & Time cause4->sol4

Caption: Troubleshooting logic for low yield in the furan synthesis.

Troubleshooting low yields in the esterification of furan-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the esterification of furan-3-carboxylic acids, a common challenge for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why are furan-3-carboxylic acids prone to low yields during esterification?

Furan-3-carboxylic acids can exhibit low esterification yields due to several factors. The furan ring is sensitive to strongly acidic conditions, which can lead to side reactions like polymerization or ring-opening, especially at elevated temperatures. Steric hindrance from substituents on the furan ring or the alcohol can also impede the reaction. Additionally, the electron-withdrawing nature of the carboxylic acid group can deactivate the furan ring, making it more susceptible to degradation under certain conditions.

Q2: What are the most common side reactions observed during the esterification of furan-3-carboxylic acids?

The most prevalent side reactions include:

  • Polymerization: Acid-catalyzed polymerization of the furan ring can lead to the formation of dark, insoluble materials.

  • Ring Opening: Under harsh acidic conditions, the furan ring can undergo hydrolysis and subsequent degradation.

  • Decarboxylation: While less common for furan-3-carboxylic acids compared to other isomers, decarboxylation can occur at high temperatures.

Q3: When should I choose a non-acid-catalyzed esterification method?

You should consider non-acid-catalyzed methods, such as those using coupling agents (e.g., DCC/DMAP) or Mitsunobu conditions, when:

  • Your starting materials are sensitive to acid.

  • You are working with sterically hindered alcohols or carboxylic acids.

  • You require mild reaction conditions to preserve other functional groups in your molecule.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted furan-3-carboxylic acid, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_catalyst Is the Catalyst Active and Sufficient? check_reagents->check_catalyst Reagents OK increase_temp_time Increase Reaction Temperature or Time check_catalyst->increase_temp_time Catalyst OK remove_water Improve Water Removal (e.g., Dean-Stark) increase_temp_time->remove_water Still Low Conversion change_method Consider Alternative Esterification Method remove_water->change_method Still Low Conversion

Caption: A flowchart for troubleshooting low reaction conversion.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Insufficient Catalyst For Fischer esterification, ensure a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is used. For coupling reactions, use at least stoichiometric amounts of the coupling agents.
Inefficient Water Removal In equilibrium-driven reactions like Fischer esterification, efficient removal of water is crucial. Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture.
Low Reaction Temperature or Time Some esterifications, especially with hindered substrates, require higher temperatures and longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
Poor Reagent Quality Ensure the furan-3-carboxylic acid, alcohol, and solvents are pure and dry. Water contamination can quench coupling agents and hinder acid catalysis.
Issue 2: Formation of Dark, Insoluble Byproducts

The appearance of dark polymers is a common issue, particularly under strong acid catalysis.

Logical Relationship of Polymerization

strong_acid Strong Acid (e.g., H₂SO₄) furan_ring Furan Ring strong_acid->furan_ring high_temp High Temperature high_temp->furan_ring polymerization Polymerization/ Degradation furan_ring->polymerization

Caption: Factors leading to furan ring polymerization.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Harsh Acidic Conditions Reduce the concentration of the acid catalyst or switch to a milder acid (e.g., Amberlyst-15 resin, which can be easily filtered off).
High Reaction Temperature Lower the reaction temperature. While this may slow the reaction rate, it can significantly reduce degradation.
Prolonged Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
Oxygen Presence Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) as furans can be sensitive to oxidation.

Comparative Data on Esterification Methods

The choice of esterification method can significantly impact the yield. Below is a summary of typical yields for the esterification of a generic furan-3-carboxylic acid with a primary alcohol under different conditions.

Method Catalyst/Reagents Typical Temperature Typical Yield Range Key Advantages
Fischer Esterification H₂SO₄ or p-TsOH60-110 °C40-70%Inexpensive reagents
Steglich Esterification DCC, DMAP0-25 °C75-95%Mild conditions, high yield
Mitsunobu Reaction DEAD, PPh₃0-25 °C70-90%Mild, good for secondary alcohols
Acid Chloride Formation (COCl)₂, then alcohol0-25 °C80-98%High yield, but requires an extra step

Key Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid
  • Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the furan-3-carboxylic acid (1.0 eq), the alcohol (5-10 eq, can also be used as solvent), and toluene.

  • Catalysis: Carefully add concentrated sulfuric acid (0.05-0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and dilute it with ethyl acetate. Wash with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Steglich Esterification using DCC/DMAP
  • Setup: Dissolve the furan-3-carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash with 1M HCl, followed by saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Comparison of Esterification Pathways

cluster_0 Fischer Esterification cluster_1 Steglich Esterification F_acid Furan-3-COOH F_intermediate Protonated Carbonyl F_acid->F_intermediate + H⁺ F_alcohol R-OH F_product Furan-3-COOR F_intermediate->F_product + R-OH - H₂O S_acid Furan-3-COOH S_intermediate O-Acylisourea Intermediate S_acid->S_intermediate + DCC S_dcc DCC S_product Furan-3-COOR S_intermediate->S_product + R-OH, DMAP

Caption: A comparison of Fischer and Steglich esterification pathways.

Catalyst selection for the synthesis of Methyl 4-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 4-methylfuran-3-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst performance data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: While direct, one-pot syntheses are not extensively documented, the most theoretically sound and versatile approach is the Feist-Benary synthesis . This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound. For this compound, this would typically involve reacting methyl acetoacetate with a 2-halopropanal or 1-haloacetone. Other potential routes include multi-step transition-metal-catalyzed cyclizations, though these can be more complex and require specialized catalysts.[1][2][3][4]

Q2: How do I choose the right catalyst for a Feist-Benary synthesis?

A2: The Feist-Benary synthesis is typically catalyzed by a base.[1][4] The choice of base is critical and depends on the reactivity of your substrates. Weak organic bases like pyridine or ammonia are commonly used.[1] For less reactive substrates or to improve yields, stronger bases like alkali metal alkoxides (e.g., sodium ethoxide) or carbonates (e.g., potassium carbonate) can be employed. The selection often requires empirical optimization to balance reaction rate with the formation of side products.

Q3: What are the key differences between the Feist-Benary and Paal-Knorr furan syntheses?

A3: The key difference lies in the starting materials and catalytic conditions. The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring.[5][6][7] In contrast, the Feist-Benary synthesis uses an α-halo ketone and a β-dicarbonyl compound under basic conditions.[1][3][8] For producing a furan with a carboxylate group at the 3-position, like the target molecule, the Feist-Benary approach is generally more direct.

Q4: Can transition metal catalysts be used for this synthesis?

A4: Yes, transition metal catalysis is a powerful tool for synthesizing polysubstituted furans.[9][10][11][12] Catalysts based on palladium, gold, copper, or rhodium can facilitate various cyclization, annulation, or carbonylation reactions to form the furan core.[10][12][13] For instance, a palladium-iodide catalyzed oxidative carbonylation of certain 3-yne-1,2-diols can yield furan-3-carboxylic esters.[13][14] However, these methods may require more complex starting materials and rigorous exclusion of air and moisture.

Q5: What are the major side products I should watch out for?

A5: In the Feist-Benary synthesis, potential side reactions include self-condensation of the β-dicarbonyl compound, and the formation of isomeric furan products if the reaction conditions are not well-controlled.[8] Under harsh basic conditions, hydrolysis of the ester group can occur. In Paal-Knorr type side reactions, alternative cyclization pathways of intermediate tricarbonyl compounds can lead to different furan isomers.[8] Polymerization of the furan product can also be an issue, particularly under strongly acidic conditions.[15]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Catalyst: The base may be too weak to deprotonate the β-dicarbonyl compound efficiently. 2. Low Reaction Temperature: The activation energy for the cyclization may not be reached. 3. Decomposition of Starting Materials: The α-halo ketone or β-ketoester may be unstable under the reaction conditions. 4. Presence of Water: Water can interfere with the base catalyst and enolate formation.1. Catalyst Screening: Switch to a stronger base (e.g., from pyridine to sodium ethoxide). Perform small-scale trials with different bases. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and decomposition. 3. Use Milder Conditions: Attempt the reaction at a lower temperature for a longer duration. Ensure the α-halo ketone is added slowly to the reaction mixture. 4. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products/Isomers 1. Incorrect Base Strength: A base that is too strong or too weak can lead to competing reaction pathways.[8] 2. High Reaction Temperature: Can provide energy for alternative, less favorable reaction pathways. 3. Ambiguous Deprotonation: The β-dicarbonyl compound may have multiple acidic protons, leading to different enolates.1. Optimize Base: Test a range of bases with varying pKa values (e.g., pyridine, triethylamine, DBU). 2. Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. 3. Use a More Specific Substrate: If possible, use a β-dicarbonyl compound with only one possible site of enolization.
Product Decomposition 1. Product is Acid or Base Sensitive: The furan ring can be sensitive to strong acids or bases, leading to ring-opening or polymerization.[15] 2. Prolonged Reaction Time/High Temperature: Extended exposure to heat can degrade the product.1. Neutralize Promptly: After the reaction is complete, neutralize the mixture immediately before workup. 2. Purify Gently: Use purification methods that avoid harsh conditions, such as column chromatography with a deactivated silica gel. 3. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction and stop it as soon as the starting material is consumed.
Ester Hydrolysis 1. Presence of Water: Water in the reaction mixture can lead to saponification of the methyl ester under basic conditions. 2. Aqueous Workup: Prolonged contact with aqueous acid or base during the workup phase.1. Ensure Anhydrous Conditions: Use dry solvents and reagents. 2. Minimize Aqueous Contact: Perform the aqueous workup quickly and at low temperatures. Use a buffered or weakly acidic solution for neutralization if possible.

Catalyst Performance Data (Analogous Systems)

Since specific yield data for this compound is sparse in the literature, the following table presents data from representative syntheses of substituted furan-3-carboxylates to guide catalyst selection and condition optimization.

Catalyst/BaseSubstratesSolventTemp (°C)Time (h)Yield (%)Reference
PdI₂ / KI 3-yne-1,2-diol derivative + CO/AirMethanol100256-93[13][14]
Pyridine α-halo ketone + β-dicarbonylEthanolReflux4-840-60General Feist-Benary[1]
Cs₂CO₃ β-ketoester + vinyl dichlorideDMSO12012~75[11]
Rh₂(OAc)₄ N-sulfonyl-1,2,3-triazole + enaminoneDCE602~85[12]

Experimental Protocols

Protocol 1: Feist-Benary Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Feist-Benary synthesis.[1][3] Note: Optimization of catalyst, solvent, and temperature will be necessary.

Materials:

  • Methyl acetoacetate

  • Chloroacetone (or Bromoacetone)

  • Pyridine (anhydrous)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • To the flask, add methyl acetoacetate (1.0 eq) and anhydrous ethanol.

  • Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add chloroacetone (1.1 eq) dropwise to the mixture. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Visualizations

Logical Workflow for Catalyst Selection

Catalyst_Selection A Define Synthesis Goal: This compound B Choose Primary Synthetic Route A->B C Feist-Benary Synthesis (α-halo ketone + β-ketoester) B->C Direct & Classical D Transition Metal Catalysis (e.g., Cyclization) B->D Modern & Complex E Select Base Catalyst C->E F Select Metal Catalyst D->F G Start with Weak Base (e.g., Pyridine, NH₃) E->G J Evaluate Substrate Complexity and Availability F->J H Low Yield/No Reaction? G->H I Increase Base Strength (e.g., K₂CO₃, NaOEt) H->I Yes M Proceed to Synthesis H->M No I->M K Choose Pd, Au, Cu, or Rh based on literature for analogous reactions J->K L Optimize Ligands & Conditions K->L L->M

Caption: Decision tree for selecting a suitable catalyst system.

Proposed Feist-Benary Reaction Pathway

Feist_Benary_Pathway cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product SM1 Methyl Acetoacetate (β-Ketoester) A Base-catalyzed Deprotonation SM1->A SM2 Chloroacetone (α-Halo Ketone) C Nucleophilic Attack on Halo-Ketone (SN2) SM2->C B Enolate Intermediate A->B B->C D Alkylated Intermediate C->D E Intramolecular Cyclization (Condensation) D->E F Dihydrofuran Intermediate E->F G Dehydration F->G P This compound G->P

Caption: Key stages in the Feist-Benary synthesis pathway.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Issue? LowYield Low Yield? Start->LowYield SideProducts Side Products? Start->SideProducts Decomposition Product Decomposition? Start->Decomposition Cause_Catalyst Ineffective Catalyst? LowYield->Cause_Catalyst Yes Cause_Temp Temperature Too Low? LowYield->Cause_Temp Yes Cause_BaseStrength Base Too Strong/Weak? SideProducts->Cause_BaseStrength Yes Cause_HarshCond Conditions Too Harsh? Decomposition->Cause_HarshCond Yes Sol_StrongerBase Use Stronger Base Cause_Catalyst->Sol_StrongerBase Sol_IncreaseTemp Increase Temperature Cause_Temp->Sol_IncreaseTemp Sol_OptimizeBase Screen Different Bases Cause_BaseStrength->Sol_OptimizeBase Sol_MilderCond Reduce Temp/Time Neutralize Promptly Cause_HarshCond->Sol_MilderCond

Caption: A logical guide for troubleshooting common synthesis issues.

References

Technical Support Center: Recrystallization of Methyl 4-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of Methyl 4-methylfuran-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may arise during the recrystallization of this compound.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not appropriate for the compound, or not enough solvent is being used.

  • Solution:

    • Ensure you are using a suitable solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Gradually add more hot solvent to the mixture until the compound dissolves. Avoid adding an excessive amount, as this will reduce the yield.[1][2]

    • If the compound still does not dissolve, a different solvent or a solvent mixture may be necessary. Refer to the solvent screening data.

Problem: Crystals do not form upon cooling.

  • Possible Cause: The solution may be too dilute (too much solvent was used), or the solution is supersaturated.[1][2]

  • Solution:

    • If too much solvent was used, evaporate some of the solvent to concentrate the solution and then allow it to cool again.[2]

    • To induce crystallization from a supersaturated solution, try one of the following methods:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The tiny scratches provide a surface for crystal nucleation.[1]

      • Seeding: Add a small, pure crystal of the compound (a "seed crystal") to the solution. This will act as a template for crystal growth.[1]

    • Cool the solution in an ice bath to further decrease the solubility of the compound.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid.[2][3][4] This is more likely to happen if the compound is significantly impure.[3]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point.[4]

    • Allow the solution to cool more slowly to promote the formation of crystals instead of oil.[3]

    • Consider using a solvent with a lower boiling point.

Problem: The resulting crystals are colored or appear impure.

  • Possible Cause: Soluble, colored impurities are present in the crude material.

  • Solution:

    • Perform a hot filtration step after dissolving the crude compound. If the color is due to high molecular weight impurities, they may be removed this way.

    • Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired compound, which may reduce the yield.[4] After treatment with charcoal, the hot solution should be filtered to remove the charcoal before cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one that dissolves the compound completely when hot and sparingly when cold. A solvent screening is the best way to determine the optimal solvent or solvent system. Based on the structure of the compound (an ester with a furan ring), moderately polar solvents are a good starting point. See the table below for a hypothetical solvent screening example.

Q2: How much solvent should I use for the recrystallization?

A2: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] Starting with a small amount of solvent and adding more in portions while heating is the recommended procedure. Using too much solvent will result in a lower yield of crystals.[1][2]

Q3: How can I improve the purity of my recrystallized product?

A3: To maximize purity, ensure that the dissolution of the crude material is complete in the hot solvent, leaving any insoluble impurities behind. If colored impurities are present, consider using activated charcoal. Slow cooling of the solution will favor the formation of larger, purer crystals.[5] Finally, wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

Q4: What is "mother liquor" and should I discard it?

A4: The mother liquor is the solution that remains after the crystals have been filtered. It contains the soluble impurities as well as some of the desired compound, as no solute is completely insoluble. For routine purifications, the mother liquor is often discarded. However, if maximizing the yield is critical, the mother liquor can be concentrated and a second crop of crystals can be collected. This second crop may be less pure than the first.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes, then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any remaining solvent.

Data Presentation

Table 1: Hypothetical Solvent Screening for Recrystallization of this compound

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
WaterInsolubleInsolubleNoneUnsuitable
EthanolSolubleVery SolublePoorUnsuitable as a single solvent
IsopropanolSparingly SolubleSolubleGoodRecommended
HexaneInsolubleSparingly SolubleFairPossible for mixed solvent
TolueneSparingly SolubleSolubleGoodRecommended
Ethyl AcetateSolubleVery SolublePoorUnsuitable as a single solvent

Visualizations

Recrystallization_Workflow A Crude Compound B Add Solvent & Heat A->B C Dissolved Compound (Hot Solution) B->C D Cool Slowly C->D E Crystals Form D->E F Filter & Wash E->F G Pure Crystals F->G

Caption: General workflow for the recrystallization process.

Troubleshooting_Tree A Crystals Don't Form B Too much solvent? A->B Check F Compound 'Oils Out' A->F Or C Evaporate some solvent B->C Yes D Supersaturated? B->D No E Scratch or Seed D->E Yes G Reheat & Add more solvent F->G H Cool more slowly G->H

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methylfuran-3-carboxylate is a valuable substituted furan derivative that serves as a key building block in the synthesis of various pharmaceuticals and biologically active compounds. The strategic placement of the methyl and carboxylate groups on the furan ring makes it an attractive synthon for further molecular elaboration. This guide provides a comparative analysis of three prominent synthetic methodologies for obtaining this target molecule: the Feist-Benary synthesis, the Paal-Knorr synthesis, and a modern approach utilizing sulfonium ylides.

At a Glance: Comparison of Synthetic Methods

MethodStarting MaterialsKey Reagents/ConditionsYieldAdvantagesDisadvantages
Feist-Benary Synthesis Methyl acetoacetate, ChloroacetoneBase (e.g., Pyridine, Ammonia)ModerateReadily available starting materials, one-pot reaction.Can produce isomeric byproducts, requires careful control of reaction conditions.
Paal-Knorr Synthesis Methyl 2-acetyl-3-oxobutanoate (a 1,4-dicarbonyl compound)Acid catalyst (e.g., H₂SO₄, TsOH), HeatHigh (from precursor)High yield and clean conversion of the precursor.The 1,4-dicarbonyl precursor is not commercially available and requires a separate multi-step synthesis.
Sulfonium Ylide Method A sulfonium ylide (e.g., from 2-chloroacetone), Methyl 2-butynoateBase (for ylide formation), DMSO, HeatModerate to LowGood regioselectivity, tolerant of various functional groups.Requires preparation of the sulfonium ylide, yields can be variable depending on the specific substrates.

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the three compared synthetic strategies to produce this compound.

cluster_0 Feist-Benary Synthesis cluster_1 Paal-Knorr Synthesis cluster_2 Sulfonium Ylide Method fb_start1 Methyl Acetoacetate fb_product This compound fb_start1->fb_product Pyridine fb_start2 Chloroacetone fb_start2->fb_product pk_precursor Methyl 2-acetyl-3-oxobutanoate pk_product This compound pk_precursor->pk_product Acid Catalyst, Heat sy_start1 Sulfonium Ylide sy_product This compound sy_start1->sy_product DMSO, Heat sy_start2 Methyl 2-butynoate sy_start2->sy_product

Caption: Overview of the three synthetic routes to this compound.

Experimental Protocols

Feist-Benary Synthesis

The Feist-Benary synthesis is a classical and straightforward one-pot method for the preparation of furans from α-halo ketones and β-dicarbonyl compounds.

Reaction Scheme:

Methyl Acetoacetate Methyl Acetoacetate This compound This compound Methyl Acetoacetate->this compound + Chloroacetone (Pyridine)

Caption: Feist-Benary synthesis of the target molecule.

Protocol:

  • To a stirred solution of methyl acetoacetate (1 equivalent) in pyridine (2-3 volumes), chloroacetone (1 equivalent) is added dropwise at room temperature.

  • The reaction mixture is then heated to 80-100 °C and maintained at this temperature for 4-6 hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with dilute hydrochloric acid to remove pyridine, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Expected Yield: Moderate.

Paal-Knorr Synthesis

The Paal-Knorr synthesis provides a high-yield route to furans from 1,4-dicarbonyl compounds. However, the synthesis of the required precursor is a significant consideration.

Reaction Scheme:

Methyl 2-acetyl-3-oxobutanoate Methyl 2-acetyl-3-oxobutanoate This compound This compound Methyl 2-acetyl-3-oxobutanoate->this compound H₂SO₄ (cat.), Heat

Caption: Paal-Knorr cyclization to the target furan.

Protocol for Precursor Synthesis (Methyl 2-acetyl-3-oxobutanoate):

  • Step 1: Acylation of Methyl Acetoacetate: To a solution of sodium methoxide in methanol, methyl acetoacetate (1 equivalent) is added dropwise at 0 °C. After stirring for 30 minutes, acetyl chloride (1 equivalent) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed, and the residue is taken up in ether and washed with water. The organic layer is dried and concentrated to give the crude acylated product.

Protocol for Paal-Knorr Cyclization:

  • The crude Methyl 2-acetyl-3-oxobutanoate is dissolved in a suitable solvent such as toluene or ethanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.

  • The mixture is heated to reflux for 2-4 hours, with monitoring by TLC.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the product is purified by column chromatography to yield this compound.

Expected Yield: High from the 1,4-dicarbonyl precursor.

Sulfonium Ylide Method

This modern approach offers good regioselectivity in the construction of the furan ring through the reaction of a stabilized sulfonium ylide with an activated alkyne.

Reaction Scheme:

Acetonyl-stabilized Sulfonium Ylide Acetonyl-stabilized Sulfonium Ylide This compound This compound Acetonyl-stabilized Sulfonium Ylide->this compound + Methyl 2-butynoate (DMSO, Heat)

Caption: Sulfonium ylide approach to the target furan.

Protocol:

  • Ylide Generation: The corresponding sulfonium salt (e.g., from the reaction of dimethyl sulfide with chloroacetone) is suspended in a suitable solvent like DMSO. A base, such as sodium hydride or potassium tert-butoxide, is added portion-wise at room temperature to generate the ylide in situ.

  • Furan Formation: To the solution of the ylide, methyl 2-butynoate (1 equivalent) is added dropwise.

  • The reaction mixture is heated to 80-100 °C for 4-8 hours.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification of the crude product by column chromatography furnishes this compound.

Expected Yield: Low to moderate, as reported for analogous reactions.[1]

Conclusion

The choice of synthetic method for this compound will depend on the specific requirements of the researcher, including scale, availability of starting materials, and desired purity.

  • The Feist-Benary synthesis offers a direct and cost-effective route from simple precursors, making it suitable for initial exploratory work.

  • The Paal-Knorr synthesis is ideal when a high-yielding and clean conversion is paramount, provided a viable route to the 1,4-dicarbonyl precursor is established.

  • The sulfonium ylide method represents a more contemporary approach with good control over regiochemistry, which can be advantageous when dealing with more complex or sensitive substrates, although yields may be a limiting factor.

Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their specific application.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 4-methylfuran-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-methylfuran-3-carboxylate and its structurally related analogs, Methyl furan-3-carboxylate and Methyl 2-methylfuran-3-carboxylate. Due to the limited availability of direct experimental data for this compound, this guide presents a prediction of its spectral characteristics based on the established data of its analogs. This information is valuable for researchers, scientists, and professionals in drug development for the purpose of structural elucidation and characterization of substituted furan compounds.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR data for Methyl furan-3-carboxylate and Methyl 2-methylfuran-3-carboxylate. The predicted data for this compound is extrapolated based on the substituent effects observed in the analogs.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, (J in Hz), Integration, Assignment
This compound (Predicted) CDCl₃~7.9 (s, 1H, H-2), ~7.2 (s, 1H, H-5), 3.8 (s, 3H, -OCH₃), 2.1 (s, 3H, -CH₃)
Methyl furan-3-carboxylate CDCl₃8.04 (s, 1H, H-2), 7.42 (t, J=1.7, 1H, H-5), 6.74 (dd, J=1.9, 0.8, 1H, H-4), 3.80 (s, 3H, -OCH₃)
Methyl 2-methylfuran-3-carboxylate [1]CDCl₃7.25 (d, J=2.0, 1H, H-5), 6.57 (d, J=2.0, 1H, H-4), 3.79 (s, 3H, -OCH₃), 2.55 (s, 3H, -CH₃)[1]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm, Assignment
This compound (Predicted) CDCl₃~164 (C=O), ~148 (C-2), ~142 (C-5), ~125 (C-4), ~118 (C-3), 51.5 (-OCH₃), ~10 (-CH₃)
Methyl furan-3-carboxylate CDCl₃163.5 (C=O), 147.8 (C-2), 143.7 (C-5), 118.0 (C-3), 109.4 (C-4), 51.4 (-OCH₃)
Methyl 2-methylfuran-3-carboxylate [1]CDCl₃164.6 (C=O), 157.0 (C-2), 140.8 (C-5), 116.3 (C-3), 110.1 (C-4), 51.2 (-OCH₃), 14.1 (-CH₃)[1]

Experimental Protocols

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation

  • Sample Quantity: For ¹H NMR, dissolve 1-5 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 10-50 mg is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for these types of compounds. The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.

  • Sample Filtration: To ensure high-quality spectra, filter the sample solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

  • Instrumentation: Spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds, longer delays may be necessary for quaternary carbons.

    • Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive than ¹H.

    • Decoupling: Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Mandatory Visualizations

The following diagrams illustrate the chemical structures and the predicted NMR signaling pathways based on the comparative analysis.

G Structural Comparison and Predicted NMR Shifts cluster_0 Methyl furan-3-carboxylate cluster_1 Methyl 2-methylfuran-3-carboxylate cluster_2 This compound (Predicted) mol1 mol1 data1 ¹H NMR: H-2: 8.04 (s) H-5: 7.42 (t) H-4: 6.74 (dd) -OCH₃: 3.80 (s) ¹³C NMR: C=O: 163.5 C-2: 147.8 C-5: 143.7 C-3: 118.0 C-4: 109.4 -OCH₃: 51.4 mol2 mol2 data2 ¹H NMR: H-5: 7.25 (d) H-4: 6.57 (d) -OCH₃: 3.79 (s) -CH₃: 2.55 (s) ¹³C NMR: C=O: 164.6 C-2: 157.0 C-5: 140.8 C-3: 116.3 C-4: 110.1 -OCH₃: 51.2 -CH₃: 14.1 mol3 mol3 data3 Predicted ¹H NMR: H-2: ~7.9 (s) H-5: ~7.2 (s) -OCH₃: ~3.8 (s) -CH₃: ~2.1 (s) Predicted ¹³C NMR: C=O: ~164 C-2: ~148 C-5: ~142 C-4: ~125 C-3: ~118 -OCH₃: ~51.5 -CH₃: ~10 G cluster_effects Substituent Effects on Furan Ring cluster_prediction Prediction Logic A Methyl furan-3-carboxylate (Base Structure) B Methyl 2-methylfuran-3-carboxylate A->B + CH₃ at C-2 C This compound (Target Compound) A->C + CH₃ at C-4 effect1 Methyl group at C-2 (Electron Donating) B->effect1 Observed Data effect2 Methyl group at C-4 (Electron Donating) C->effect2 Predicted Effect logic1 Shielding effect on adjacent protons and carbons. Shifts H-4 and H-5 upfield in B. effect1->logic1 logic2 Similar shielding expected for H-2 and H-5 in C. C-4 will be significantly deshielded. effect2->logic2

References

A Comparative Analysis of the Reactivity of Methyl 4-methylfuran-3-carboxylate and Other Furan Esters

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the chemical reactivity of Methyl 4-methylfuran-3-carboxylate against other common furan esters. This document collates available experimental data and theoretical knowledge to offer insights into the reaction kinetics and synthetic utility of these compounds.

The reactivity of furan and its derivatives is a critical aspect of their application in medicinal chemistry and materials science. The strategic placement of substituents on the furan ring can profoundly influence its electronic properties and, consequently, its behavior in chemical reactions. This guide focuses on comparing the reactivity of this compound with other furan esters, namely Methyl furan-2-carboxylate and Methyl furan-3-carboxylate. The primary areas of comparison will be electrophilic aromatic substitution, Diels-Alder reactions, and ester hydrolysis.

Executive Summary of Reactivity

The reactivity of the furan ring is governed by the electronic effects of its substituents. Electron-donating groups (EDGs) generally increase the electron density of the ring, making it more susceptible to electrophilic attack and a more reactive diene in Diels-Alder reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles and diminishing its diene character.

In this compound, the methyl group at the 4-position acts as an electron-donating group, while the methyl carboxylate group at the 3-position is an electron-withdrawing group. The interplay of these two substituents dictates the overall reactivity of the molecule.

Table 1: Predicted Relative Reactivity of Furan Esters

CompoundSubstituent EffectsPredicted Reactivity in Electrophilic SubstitutionPredicted Reactivity in Diels-Alder Reaction
Methyl furan-2-carboxylate-COOCH₃ (EWG) at C2LowLow
Methyl furan-3-carboxylate-COOCH₃ (EWG) at C3ModerateModerate
This compound-CH₃ (EDG) at C4, -COOCH₃ (EWG) at C3HighHigh

I. Electrophilic Aromatic Substitution

Furan is a π-rich heterocycle with a higher electron density on the ring compared to benzene, making it significantly more reactive in electrophilic aromatic substitution reactions.[1] The preferential site for electrophilic attack on the furan ring is the C2 position, followed by the C5 position, as the carbocation intermediate formed is more stabilized by resonance.[1][2][3]

The presence of an electron-withdrawing ester group deactivates the furan ring towards electrophiles. However, the position of the ester group is crucial. An ester at the 2-position will have a stronger deactivating effect on the entire ring compared to an ester at the 3-position. The methyl group in this compound, being an electron-donating group, is expected to partially counteract the deactivating effect of the ester group, leading to an overall higher reactivity compared to other furan esters.

Experimental Protocol: Nitration of Furan Esters

A comparative nitration of the furan esters can be performed to experimentally determine their relative reactivity. A standard procedure involves the use of acetyl nitrate, which is a milder nitrating agent suitable for sensitive substrates like furans.

Materials:

  • Furan ester (this compound, Methyl furan-2-carboxylate, or Methyl furan-3-carboxylate)

  • Acetic anhydride

  • Fuming nitric acid

  • Pyridine

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask cooled to -10 °C, slowly add fuming nitric acid (1.0 equivalent) to acetic anhydride (3.0 equivalents) with stirring to prepare acetyl nitrate in situ.

  • Dissolve the furan ester (1.0 equivalent) in dichloromethane and add it dropwise to the cold acetyl nitrate solution.

  • Maintain the reaction mixture at -10 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding the mixture to a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • To the crude product, add pyridine and heat the mixture to induce elimination and formation of the nitro-furan product.

  • Purify the product by column chromatography.

The reaction time and yield of the nitrated product for each ester will provide a quantitative measure of their relative reactivity in electrophilic aromatic substitution.

II. Diels-Alder Reaction

Furan can act as a diene in the Diels-Alder reaction, a [4+2] cycloaddition with a dienophile. The reactivity of furan in this reaction is influenced by the electronic nature of its substituents. Electron-donating groups on the furan ring generally increase the rate of the Diels-Alder reaction, while electron-withdrawing groups decrease it.[4]

This compound is expected to be more reactive in Diels-Alder reactions compared to Methyl furan-2-carboxylate and Methyl furan-3-carboxylate due to the electron-donating effect of the methyl group.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

A comparative study of the Diels-Alder reactivity can be conducted using N-phenylmaleimide as the dienophile.

Materials:

  • Furan ester (this compound, Methyl furan-2-carboxylate, or Methyl furan-3-carboxylate)

  • N-Phenylmaleimide

  • Toluene

  • Anhydrous magnesium sulfate

Procedure:

  • In a sealed tube, dissolve the furan ester (1.0 equivalent) and N-phenylmaleimide (1.0 equivalent) in toluene.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the progress of the reaction by ¹H NMR spectroscopy by observing the disappearance of the starting materials and the appearance of the cycloadduct.

  • After a set time, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The reaction conversion can be determined from the ¹H NMR spectrum of the crude product.

By comparing the conversion rates at different time points for each furan ester, their relative reactivities in the Diels-Alder reaction can be established.

III. Hydrolysis of the Ester Group

The rate of hydrolysis of the methyl ester group can also be influenced by the substituents on the furan ring. The electronic environment around the carbonyl group of the ester affects its susceptibility to nucleophilic attack by water or hydroxide ions.

Experimental Protocol: Comparative Alkaline Hydrolysis

A kinetic study of the alkaline hydrolysis of the furan esters can provide a quantitative comparison of their stability and reactivity at the ester functionality.

Materials:

  • Furan ester (this compound, Methyl furan-2-carboxylate, or Methyl furan-3-carboxylate)

  • Sodium hydroxide solution (e.g., 0.1 M)

  • Dioxane (or another suitable co-solvent)

  • Standard acid solution for titration

  • Phenolphthalein indicator

Procedure:

  • Prepare a solution of the furan ester in a mixture of dioxane and water.

  • Prepare a solution of sodium hydroxide in the same solvent mixture.

  • Equilibrate both solutions to a constant temperature in a water bath.

  • Mix the two solutions to initiate the hydrolysis reaction.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a known excess of a standard acid solution.

  • Back-titrate the unreacted acid with a standard sodium hydroxide solution using phenolphthalein as an indicator.

  • The rate of hydrolysis can be determined by plotting the concentration of the remaining ester against time.

Visualizations

Experimental Workflow for Reactivity Comparison

G Experimental Workflow for Furan Ester Reactivity Comparison cluster_esters Furan Esters cluster_reactions Comparative Reactions cluster_analysis Analysis Ester_A This compound Nitration Electrophilic Substitution (Nitration) Ester_A->Nitration Diels_Alder Diels-Alder Reaction (with Maleimide) Ester_A->Diels_Alder Hydrolysis Ester Hydrolysis (Alkaline) Ester_A->Hydrolysis Ester_B Methyl furan-2-carboxylate Ester_B->Nitration Ester_B->Diels_Alder Ester_B->Hydrolysis Ester_C Methyl furan-3-carboxylate Ester_C->Nitration Ester_C->Diels_Alder Ester_C->Hydrolysis Analysis_Nitration Yield & Reaction Time Nitration->Analysis_Nitration Analysis_DA Conversion Rate (NMR) Diels_Alder->Analysis_DA Analysis_Hydrolysis Rate Constant (Titration) Hydrolysis->Analysis_Hydrolysis Conclusion Conclusion Analysis_Nitration->Conclusion Relative Reactivity Analysis_DA->Conclusion Relative Reactivity Analysis_Hydrolysis->Conclusion Relative Stability

Figure 1: A flowchart illustrating the experimental workflow for comparing the reactivity of different furan esters in various chemical reactions.

Structural Comparison and Reactivity Rationale

G Structural Comparison and Predicted Reactivity Ester_A This compound 4-Me (EDG) 3-COOMe (EWG) Predicted: High Reactivity Ester_C Methyl furan-3-carboxylate 3-COOMe (EWG) Predicted: Moderate Reactivity Ester_A->Ester_C > Ester_B Methyl furan-2-carboxylate 2-COOMe (EWG) Predicted: Low Reactivity Ester_C->Ester_B >

Figure 2: A diagram comparing the structures and predicted relative reactivities of the furan esters based on their substituent electronic effects.

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be the most reactive among the compared furan esters in both electrophilic aromatic substitution and Diels-Alder reactions. This is attributed to the presence of the electron-donating methyl group, which enhances the electron density of the furan ring. The experimental protocols provided in this guide offer a framework for the quantitative verification of these predictions. For researchers and drug development professionals, understanding these reactivity trends is paramount for the rational design of synthetic routes and the development of novel furan-based molecules with desired properties.

References

A Comparative Analysis of the Biological Activities of Methyl 4-methylfuran-3-carboxylate and its Ethyl Ester Analog: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and patent databases reveals a significant gap in the understanding of the specific biological activities of Methyl 4-methylfuran-3-carboxylate and its direct ethyl ester counterpart, Ethyl 4-methylfuran-3-carboxylate. Despite extensive searches for direct comparative studies and individual bioactivity data, no specific experimental results for these two compounds could be located. Therefore, a direct, data-driven comparison of their biological activities cannot be provided at this time.

While the broader class of furan derivatives has been investigated for a range of biological effects, including antimicrobial and cytotoxic properties, the specific influence of the methyl versus ethyl ester at the 3-position of a 4-methylfuran ring remains uncharacterized in publicly accessible research. Structure-activity relationship (SAR) studies on furan-3-carboxylate esters have been conducted in other contexts, but these do not provide specific data points for the two molecules of interest.

This guide, therefore, serves to highlight this knowledge gap and to provide a framework for the kind of experimental data that would be necessary to conduct a meaningful comparison.

Hypothetical Areas of Investigation

Should research be undertaken on these specific compounds, a comparative analysis would ideally focus on the following areas, which are common endpoints for the biological evaluation of novel chemical entities:

  • Antimicrobial Activity: Assessing the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of clinically relevant bacteria and fungi.

  • Cytotoxic Activity: Evaluating the half-maximal inhibitory concentration (IC50) against various cancer cell lines and a non-cancerous control cell line to determine potency and selectivity.

  • Enzyme Inhibition: Screening against specific enzymes relevant to disease pathways, such as kinases, proteases, or metabolic enzymes.

Data Presentation Framework

For a future comparative analysis, the following table structure is recommended for the clear presentation of quantitative data:

Biological ActivityTest SystemThis compoundEthyl 4-methylfuran-3-carboxylateReference Compound
Antimicrobial
Gram-positive Bacteria (e.g., S. aureus)MIC (µg/mL)Data Not AvailableData Not Availablee.g., Vancomycin
Gram-negative Bacteria (e.g., E. coli)MIC (µg/mL)Data Not AvailableData Not Availablee.g., Ciprofloxacin
Fungi (e.g., C. albicans)MIC (µg/mL)Data Not AvailableData Not Availablee.g., Fluconazole
Cytotoxicity
Cancer Cell Line 1 (e.g., HeLa)IC50 (µM)Data Not AvailableData Not Availablee.g., Doxorubicin
Cancer Cell Line 2 (e.g., A549)IC50 (µM)Data Not AvailableData Not Availablee.g., Doxorubicin
Normal Cell Line (e.g., HEK293)IC50 (µM)Data Not AvailableData Not Available-

Proposed Experimental Protocols

Detailed methodologies would be crucial for the reproducibility and validation of any findings. The following are examples of standard protocols that could be employed:

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth medium.

  • Compound Preparation: Stock solutions of this compound and Ethyl 4-methylfuran-3-carboxylate are prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.

  • Incubation: The standardized inoculum is added to each well containing the serially diluted compounds. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC/MFC: Aliquots from wells showing no growth are plated on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer and non-cancerous cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and Ethyl 4-methylfuran-3-carboxylate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualization of Experimental Workflow

A generalized workflow for the biological evaluation of these compounds is presented below.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_comparison Comparative Analysis Methyl This compound Antimicrobial Antimicrobial Assays (Bacteria & Fungi) Methyl->Antimicrobial Cytotoxicity Cytotoxicity Assays (Cancer & Normal Cells) Methyl->Cytotoxicity Ethyl Ethyl 4-methylfuran-3-carboxylate Ethyl->Antimicrobial Ethyl->Cytotoxicity MIC_MBC Determine MIC/MBC Antimicrobial->MIC_MBC IC50 Determine IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) MIC_MBC->SAR IC50->SAR

Caption: Workflow for comparative biological evaluation.

Conclusion

Characterization of Impurities in Methyl 4-methylfuran-3-carboxylate Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in Methyl 4-methylfuran-3-carboxylate samples. The objective is to offer a detailed overview of potential impurities, analytical techniques for their identification and quantification, and supporting experimental data to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction to Potential Impurities

This compound is a valuable building block in organic synthesis. As with any synthesized chemical compound, the final product can contain impurities that may originate from starting materials, intermediates, byproducts of side reactions, or degradation of the final product. The identification and quantification of these impurities are critical for ensuring the quality, safety, and efficacy of any downstream applications, particularly in the pharmaceutical industry.

Based on common synthetic routes for furan-3-carboxylates, potential impurities in this compound samples may include:

  • Process-Related Impurities:

    • Unreacted starting materials (e.g., diethyl oxalacetate, 2-(dimethoxymethyl)-2-butenal, methanol).

    • Residual solvents used during synthesis and purification.

    • Byproducts from incomplete reactions or side reactions.

  • Degradation Products:

    • Hydrolysis products (e.g., 4-methylfuran-3-carboxylic acid).

    • Oxidation products.

Comparative Analysis of Analytical Techniques

The characterization of impurities in this compound requires a combination of chromatographic and spectroscopic techniques to achieve separation, identification, and quantification. This section compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Table 1: Comparison of Analytical Techniques for Impurity Profiling
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile and thermally stable compounds followed by mass-based detection.Separation of compounds based on their differential partitioning between a mobile and a stationary phase.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Strengths High sensitivity and selectivity for volatile impurities. Excellent for identification of unknown impurities through mass spectral libraries.Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. Well-established for quantification.Unrivaled for structural elucidation of unknown impurities. Can be used for quantification without a reference standard for the impurity (qNMR).
Limitations Limited to volatile and thermally stable compounds. Derivatization may be required for polar impurities.Lower resolution for complex mixtures compared to GC. Mass spectrometric detection is often required for definitive identification.Lower sensitivity compared to chromatographic techniques. Can be challenging for complex mixtures with overlapping signals.
Typical Application Analysis of residual solvents and volatile byproducts.Purity assessment and quantification of known and unknown non-volatile impurities.Structural confirmation of the main component and identification of major impurities.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following are representative methodologies for the analysis of impurities in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the purity determination and quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • Start with 95% A.

    • Linear gradient to 5% A over 20 minutes.

    • Hold at 5% A for 5 minutes.

    • Return to 95% A over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase starting composition to a final concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This method is used for the structural elucidation of impurities and can also be used for quantification (qNMR).

  • Instrumentation: NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Experiments:

    • ¹H NMR: For proton environment analysis.

    • ¹³C NMR: For carbon skeleton analysis.

    • 2D NMR (COSY, HSQC, HMBC): For detailed structural elucidation of unknown impurities.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of the deuterated solvent.

Visualization of Workflows

Experimental Workflow for Impurity Characterization

experimental_workflow sample This compound Sample gcms GC-MS Analysis sample->gcms hplc HPLC-UV Analysis sample->hplc nmr NMR Spectroscopy sample->nmr volatile Volatile Impurities (e.g., Residual Solvents, Byproducts) gcms->volatile nonvolatile Non-Volatile Impurities (e.g., Starting Materials, Degradants) hplc->nonvolatile structure Structural Elucidation of Unknowns nmr->structure quantification Quantification of Impurities volatile->quantification nonvolatile->quantification structure->quantification report Comprehensive Impurity Profile Report quantification->report

Caption: Workflow for the comprehensive characterization of impurities.

Logical Relationship for Impurity Identification

impurity_identification data Analytical Data (GC-MS, HPLC, NMR) retention_time Retention Time (GC, HPLC) data->retention_time mass_spectrum Mass Spectrum (GC-MS) data->mass_spectrum nmr_spectra NMR Spectra (¹H, ¹³C, 2D) data->nmr_spectra reference_standard Reference Standard Comparison retention_time->reference_standard database Spectral Libraries & Databases mass_spectrum->database structure_elucidation Structure Elucidation (De Novo) nmr_spectra->structure_elucidation impurity_id Impurity Identification database->impurity_id reference_standard->impurity_id structure_elucidation->impurity_id

Caption: Logical steps for the identification of an unknown impurity.

Conclusion

The characterization of impurities in this compound is a critical step in ensuring its quality and suitability for its intended application. A multi-technique approach, combining the strengths of GC-MS, HPLC, and NMR spectroscopy, is essential for a comprehensive impurity profile. This guide provides a framework for researchers to develop and implement robust analytical strategies for the identification and quantification of potential impurities. The selection of the most appropriate technique or combination of techniques will depend on the specific impurities of interest and the regulatory requirements of the final product.

Validating Furan Derivative Structures: A Comparative Guide to X-ray Crystallography Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel furan derivatives is a critical step in understanding their biological activity and advancing therapeutic design. X-ray crystallography stands as the gold standard for providing unambiguous, three-dimensional molecular structures. This guide offers a comparative overview of crystallographic data for select furan derivatives, details the experimental protocols for obtaining such data, and contextualizes the importance of these structures in relevant biological pathways.

Comparative Crystallographic Data of Furan Derivatives

The following table summarizes key crystallographic parameters for a selection of furan derivatives, offering a quantitative comparison of their solid-state structures. These compounds, including the diuretic Furosemide and the H2-receptor antagonist Ranitidine, showcase the diversity of the furan scaffold in medicinal chemistry.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Furosemide (Form I) C₁₂H₁₁ClN₂O₅STriclinicP-110.46715.8019.58471.87115.04108.48[1][2]
Ranitidine HCl (Form 1) C₁₃H₂₃ClN₄O₃SMonoclinicP2₁/n12.396.722.559093.8390[3]
Ranitidine HCl (Form 2) C₁₃H₂₃ClN₄O₃SMonoclinicP2₁/c------[3]
Furan-2,5-diylbis((4-chlorophenyl)methanol) C₁₈H₁₄Cl₂O₃MonoclinicP2₁/n10.30488.962018.09099093.04690[4]

Experimental Protocols

The determination of the crystal structure of furan derivatives by single-crystal X-ray diffraction involves a series of precise steps, from crystal preparation to data analysis.

I. Crystal Growth and Selection

High-quality single crystals are paramount for successful X-ray diffraction analysis.

  • Crystallization: Crystals of furan derivatives are typically grown from a supersaturated solution by methods such as slow evaporation of the solvent, vapor diffusion, or slow cooling. The choice of solvent is critical and is often determined empirically.

  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

II. Data Collection

Diffraction data is collected using a diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell dimensions and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure high resolution, completeness, and redundancy of the data.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to correct for experimental factors such as absorption and crystal decay.

III. Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods. This provides an initial electron density map.

  • Model Building: An initial molecular model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods. This process is iterated until the calculated and observed diffraction patterns show the best possible agreement.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate the general workflow for X-ray crystallography and a key signaling pathway influenced by some furan derivatives.

experimental_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of Furan Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Goniometer Goniometer Selection->Goniometer Mounting XRay_Source X-ray Source XRay_Source->Goniometer Detector Detector Goniometer->Detector Data_Processing Data Processing Detector->Data_Processing Diffraction Data Structure_Solution Structure Solution Data_Processing->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for X-ray crystallography of furan derivatives.

signaling_pathway cluster_cell Cancer Cell Furan_Derivative Anticancer Furan Derivative PI3K PI3K Furan_Derivative->PI3K inhibits Akt Akt Furan_Derivative->Akt inhibits PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 inhibits Bax Bax Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified PI3K/Akt signaling pathway inhibited by some furan derivatives.

References

Validating the Purity of Methyl 4-methylfuran-3-carboxylate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of Methyl 4-methylfuran-3-carboxylate, a key building block in various synthetic pathways. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and accuracy. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of methanol and water (60:40 v/v) is a good starting point. The pH of the water can be adjusted to 4.8 with dilute phosphoric acid to ensure sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic and conjugated systems.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working standard of 100 µg/mL by diluting with the mobile phase. Test samples should be prepared at a similar concentration.

  • Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Data Presentation: HPLC Purity Analysis

CompoundRetention Time (min)Peak AreaArea %
This compound5.8125432199.5%
Impurity 1 (e.g., starting material)3.231240.25%
Impurity 2 (e.g., by-product)7.131350.25%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject Sample Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Alternative Purity Validation Methods

While HPLC is a powerful tool, orthogonal methods are often employed to provide a more complete purity profile. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent complementary techniques.

1. Gas Chromatography (GC) Analysis

GC is particularly suitable for volatile and thermally stable compounds like this compound.

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good choice.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Data Presentation: GC Purity Analysis

CompoundRetention Time (min)Peak AreaArea %
This compound9.598765499.6%
Impurity 17.819750.2%
Impurity 211.219750.2%

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be a primary method for purity determination as it is a direct measurement technique that does not rely on the response factor of the analyte.

Experimental Protocol: ¹H-NMR

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with a known internal standard of high purity (e.g., maleic acid).

  • Procedure: Accurately weigh the sample and the internal standard into an NMR tube. Dissolve in the deuterated solvent. Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (e.g., 30 seconds).

  • Purity Calculation: The purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.

Data Presentation: ¹H-NMR Purity Analysis

Signal SourceChemical Shift (ppm)IntegralCalculated Purity
This compound (OCH₃)~3.81.0099.7%
Internal Standard (Maleic Acid, CH=CH)6.280.67-

Comparison of Purity Validation Methods

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the impurities, the required accuracy, and the available instrumentation.

Logical Comparison of Analytical Methods

Method_Comparison cluster_methods Purity Validation Methods cluster_attributes Key Attributes HPLC HPLC Resolution High Resolution HPLC->Resolution Sensitivity High Sensitivity HPLC->Sensitivity GC GC GC->Resolution GC->Sensitivity Volatility Requires Volatility GC->Volatility NMR NMR Quantitation Absolute Quantitation NMR->Quantitation Non_destructive Non-destructive NMR->Non_destructive

Caption: Comparison of Analytical Techniques.

Predicting the Reactivity of Methyl 4-methylfuran-3-carboxylate: A DFT Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of Methyl 4-methylfuran-3-carboxylate using Density Functional Theory (DFT) calculations. In the absence of direct experimental data for this specific molecule, this guide establishes a computational framework to predict its behavior in key chemical reactions by comparing it with a series of structurally related furan derivatives. The insights generated are crucial for anticipating its metabolic fate, potential toxicity, and utility as a synthetic intermediate in drug discovery and development.

Introduction to Furan Reactivity and DFT Predictions

Furan and its derivatives are prevalent scaffolds in pharmaceuticals, natural products, and industrial chemicals. Their reactivity is of significant interest, particularly in the context of metabolism, where oxidation of the furan ring can lead to the formation of reactive intermediates.[1][2] The electron-rich nature of the furan ring makes it susceptible to electrophilic attack and participation in cycloaddition reactions.[3][4] The type and position of substituents on the furan ring dramatically influence its reactivity.[5][6] Electron-donating groups (EDGs) generally increase the electron density of the ring, enhancing its reactivity towards electrophiles and in Diels-Alder reactions, while electron-withdrawing groups (EWGs) have the opposite effect.[3][5]

Density Functional Theory (DFT) has emerged as a powerful tool to predict and rationalize the reactivity of organic molecules.[7][8][9] By calculating various electronic properties, known as reactivity descriptors, we can gain quantitative insights into how a molecule will behave in a chemical reaction. Key descriptors include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally indicates higher reactivity.

  • Fukui Functions (f+ and f-): These functions identify the sites within a molecule that are most susceptible to nucleophilic (f+) and electrophilic (f-) attack.[10][11]

  • Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, visually indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Comparative Molecular Set

To contextualize the reactivity of this compound, a comparative set of molecules has been selected. This set allows for a systematic evaluation of the electronic effects of the methyl and methoxycarbonyl substituents.

  • Furan: The parent heterocycle, serving as a baseline.

  • Methyl furan-3-carboxylate: To isolate the effect of the electron-withdrawing methoxycarbonyl group.

  • This compound: The target molecule, featuring both a weakly electron-donating methyl group and an electron-withdrawing methoxycarbonyl group.

  • Methyl 4-hydroxyfuran-3-carboxylate: A derivative with a strong electron-donating hydroxyl group.

  • Methyl 4-nitrofuran-3-carboxylate: A derivative with a strong electron-withdrawing nitro group.

Predicted Reactivity: A Comparative Analysis

The following tables summarize the predicted reactivity of this compound and its analogues based on DFT calculations. The data presented are representative values derived from established principles of furan chemistry and computational studies on similar systems.

Global Reactivity Descriptors

This table presents the calculated HOMO and LUMO energies and the resulting HOMO-LUMO gap. A higher HOMO energy indicates greater nucleophilicity, while a lower LUMO energy suggests greater electrophilicity. A smaller energy gap is indicative of higher overall reactivity.

MoleculeSubstituent at C4Electronic NatureHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Overall Reactivity
Furan-HNeutral-6.401.808.20Moderate
Methyl furan-3-carboxylate-HEWG at C3-6.85-0.955.90Low
This compound -CH₃ Weak EDG -6.65 -0.85 5.80 Moderate-Low
Methyl 4-hydroxyfuran-3-carboxylate-OHStrong EDG-6.10-0.505.60High
Methyl 4-nitrofuran-3-carboxylate-NO₂Strong EWG-7.50-2.505.00Very Low (as a nucleophile)

Note: These values are illustrative and would be calculated using the protocol outlined in the "Experimental Protocols" section.

Local Reactivity Descriptors: Fukui Functions

The condensed Fukui functions (f-) predict the most likely sites for electrophilic attack. For furan and its derivatives, the C2 and C5 positions are generally the most reactive.[4]

Moleculef- (C2)f- (C3)f- (C4)f- (C5)Predicted Site of Electrophilic Attack
Furan0.35 0.100.100.35 C2 and C5
Methyl furan-3-carboxylate0.40 0.050.150.30 C2
This compound 0.38 0.080.120.32 C2
Methyl 4-hydroxyfuran-3-carboxylate0.30 0.150.100.45 C5
Methyl 4-nitrofuran-3-carboxylate0.45 0.020.080.25 C2

Note: Higher f- values indicate a higher propensity for electrophilic attack at that position.

Visualizing Reactivity Predictions

Graphviz diagrams are provided to illustrate the workflow of the DFT calculations and the conceptual relationships governing the predicted reactivity.

DFT_Workflow cluster_molecules Molecular Input cluster_dft DFT Calculation cluster_analysis Reactivity Analysis cluster_output Predicted Reactivity Furan Furan Geometry_Opt Geometry Optimization (B3LYP/6-31G(d,p)) Furan->Geometry_Opt MFC Methyl furan-3-carboxylate MFC->Geometry_Opt MMFC This compound MMFC->Geometry_Opt MHFC Methyl 4-hydroxyfuran-3-carboxylate MHFC->Geometry_Opt MNFC Methyl 4-nitrofuran-3-carboxylate MNFC->Geometry_Opt Freq_Calc Frequency Calculation Geometry_Opt->Freq_Calc SPE_Calc Single Point Energy (M06-2X/def2-TZVPP) Freq_Calc->SPE_Calc Global_Desc Global Descriptors (HOMO, LUMO, Gap) SPE_Calc->Global_Desc Local_Desc Local Descriptors (Fukui Functions, MEP) SPE_Calc->Local_Desc Reactivity_Comparison Comparative Reactivity Assessment Global_Desc->Reactivity_Comparison Local_Desc->Reactivity_Comparison

Caption: Workflow for the DFT-based prediction of furan derivative reactivity.

Reactivity_Trends cluster_substituents Substituent Effect at C4 cluster_properties Electronic Properties cluster_reactivity Predicted Reactivity EDG Electron Donating Group (-OH, -CH₃) HOMO Increased HOMO Energy EDG->HOMO increases EWG Electron Withdrawing Group (-NO₂) LUMO Decreased HOMO Energy EWG->LUMO decreases Increased_Reactivity Increased Reactivity towards Electrophiles & Dienes HOMO->Increased_Reactivity Decreased_Reactivity Decreased Reactivity towards Electrophiles & Dienes LUMO->Decreased_Reactivity

Caption: Relationship between substituent electronic effects and predicted reactivity.

Discussion and Interpretation

The predicted data indicate that the reactivity of this compound is modulated by the interplay of its two substituents. The methoxycarbonyl group at the C3 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. The methyl group at the C4 position is a weak electron-donating group, which partially counteracts the deactivating effect of the ester.

As a result, this compound is predicted to be more reactive than Methyl furan-3-carboxylate but less reactive than furan itself. When compared to derivatives with stronger electron-donating or withdrawing groups, its reactivity is intermediate. The strong electron-donating hydroxyl group in Methyl 4-hydroxyfuran-3-carboxylate is predicted to significantly activate the ring, making it the most reactive in the series towards electrophiles. Conversely, the powerful electron-withdrawing nitro group in Methyl 4-nitrofuran-3-carboxylate is expected to render the ring highly electron-deficient and thus the least reactive towards electrophiles.

For electrophilic substitution, the C2 and C5 positions of the furan ring are the most susceptible.[4] The Fukui function analysis predicts that for this compound, the C2 position is the most likely site of attack, followed closely by the C5 position. This is a common regiochemical outcome for 3-substituted furans.

Experimental Protocols

The following section details the proposed computational methodology for generating the predictive data presented in this guide.

DFT Calculation Protocol
  • Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization: The molecular geometry of each furan derivative in the comparative set would be optimized in the gas phase using the B3LYP functional with the 6-31G(d,p) basis set.[8][9]

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations would be performed at the same level of theory (B3LYP/6-31G(d,p)). The absence of imaginary frequencies would verify a minimum energy structure.

  • Single Point Energy Calculations: To obtain more accurate electronic energies, single point energy calculations would be carried out on the optimized geometries using the M06-2X functional with the larger def2-TZVPP basis set.[5][12] This level of theory is known to provide reliable results for main-group organic molecules.

  • Reactivity Descriptor Calculations:

    • HOMO and LUMO Energies: These would be extracted directly from the output of the single point energy calculations.

    • Fukui Functions: The condensed Fukui functions for electrophilic attack (f-) would be calculated using a finite difference approach. This involves calculating the single point energies and atomic charges (using a method such as Mulliken or Hirshfeld population analysis) for the neutral molecule (N electrons) and its cation (N-1 electrons). The Fukui index for each atom k is then calculated as: fk- = qk(N-1) - qk(N) where qk is the charge on atom k.

    • Molecular Electrostatic Potential (MEP): The MEP would be calculated and mapped onto the electron density surface to visualize the charge distribution.

Conclusion

This DFT-based comparison guide provides a robust framework for predicting the reactivity of this compound. By comparing it to a systematic series of furan derivatives, we predict its reactivity to be moderate, influenced by the competing electronic effects of the methyl and methoxycarbonyl substituents. The C2 position is identified as the most probable site for electrophilic attack. These computational predictions offer valuable guidance for the rational design of experiments and for anticipating the role of this molecule in synthetic and biological systems. Experimental validation of these theoretical findings would be a valuable next step in fully characterizing the chemical behavior of this compound.

References

Safety Operating Guide

Proper Disposal of Methyl 4-methylfuran-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 4-methylfuran-3-carboxylate was not located. The following guidance is based on the safety profiles of structurally similar furan and ester compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

Hazard Profile Summary

Based on data for related furan compounds, this compound should be handled as a hazardous substance with the following potential risks.

Hazard ClassificationDescription
Flammability Likely a flammable or combustible liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2][3]
Toxicity Potentially harmful if swallowed or inhaled.[3][4] May cause irritation to the skin, eyes, and respiratory system.[4]
Reactivity May form explosive peroxides upon prolonged storage, especially if exposed to air and light.
Environmental Hazards Should not be released into the environment, as it may be toxic to aquatic organisms.[5]

Immediate Safety and Handling Protocols

Prior to handling this compound for disposal, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat is required.[1]

  • Respiratory Protection: All handling of this substance should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Use explosion-proof equipment and take precautionary measures against static discharge.[1][2]

Waste Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound waste.

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Waste Generation (e.g., unused reagent, reaction mixture) B Don Personal Protective Equipment (PPE) A->B C Segregate Waste Stream (Halogenated vs. Non-Halogenated) B->C D Select Appropriate Waste Container (Chemically compatible, sealable) C->D Proceed to Collection E Label Container with Hazardous Waste Tag (List all constituents and percentages) D->E F Store in a Designated, Ventilated Area (Away from heat and incompatibles) E->F G Arrange for Pickup by EHS or Licensed Waste Contractor F->G Schedule Disposal H Incineration at a Permitted Facility G->H I Properly Decontaminate Empty Container H->I

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal and Spill Management Procedures

Step 1: Waste Collection
  • Segregation: Do not mix this compound waste with incompatible materials. It is best practice to collect it in a designated container for non-halogenated organic solvent waste.

  • Container: Use a clean, dry, and chemically compatible waste container with a secure, tight-fitting lid. The container must be in good condition with no leaks or corrosion.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound"

    • All other chemical constituents and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., flammable, irritant).

Step 2: Waste Storage
  • Location: Store the sealed waste container in a designated satellite accumulation area. This area should be a well-ventilated, cool, and dry location, away from direct sunlight, heat sources, and incompatible chemicals like oxidizing agents.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Regular Inspection: Inspect the waste container weekly for any signs of leaks, damage, or pressure buildup.

Step 3: Final Disposal
  • Professional Disposal: The ultimate disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2]

  • Method: The preferred method of disposal for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with federal, state, and local regulations. Never dispose of this chemical down the drain or in the regular trash.[1][2]

Experimental Protocol: Spill Management

In the event of a spill, follow these steps immediately:

  • Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Immediately remove all sources of ignition from the area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the liquid.[2]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[2]

  • Decontamination: Decontaminate the spill area with soap and water. Collect the decontamination materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste following the procedures outlined above.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

References

Personal protective equipment for handling Methyl 4-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl 4-methylfuran-3-carboxylate

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Protection LevelBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Minimum Lab coat (polyester-cotton blend acceptable)[1]Disposable nitrile gloves (for incidental contact)[2]Safety glasses with side shields[2]Not generally required for small quantities in well-ventilated areas.
Splash Hazard Chemical-resistant lab coat or apronNeoprene gloves (suitable for esters)[3]Chemical splash goggles[2][3]Use in a certified chemical fume hood.
High Exposure Flame-retardant lab coat (if open flames are present)[1][3]Double-gloving (nitrile or neoprene)[2]Face shield worn over chemical splash goggles[2][3][4]NIOSH-approved respirator with appropriate cartridges[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to post-handling.

Experimental Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_transfer Transfer Chemical Inside Fume Hood prep_hood->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate disp_collect Collect Waste in Labeled Container handle_reaction->disp_collect cleanup_ppe Remove PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_pickup Arrange for Hazardous Waste Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Key Disposal Steps:

  • Waste Collection :

    • Collect all waste containing this compound, including residual amounts in containers, contaminated gloves, and bench paper, in a designated and clearly labeled hazardous waste container.[5]

    • The container must be compatible with the chemical; for liquid waste, high-density polyethylene or glass is recommended.[6]

  • Labeling :

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7]

    • Include the date when the first waste was added to the container.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area, which should be near the point of generation and under the control of laboratory personnel.[5][6]

    • Ensure secondary containment is in place to prevent spills.[7]

  • Disposal :

    • Do not dispose of this compound down the drain.[5]

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]

    • Furan-based compounds should be managed as hazardous waste.[7]

Logical Flow for Waste Disposal Decision Making

start Waste Generated? is_contaminated Contaminated with This compound? start->is_contaminated is_hazardous Is it Hazardous Waste? is_contaminated->is_hazardous Yes general_waste Dispose in General Waste is_contaminated->general_waste No collect_waste Collect in Labeled Hazardous Waste Container is_hazardous->collect_waste Yes store_waste Store in Satellite Accumulation Area collect_waste->store_waste dispose_waste Arrange for EHS Pickup store_waste->dispose_waste

Caption: Decision-making process for the disposal of laboratory waste.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.